3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-9(16)6-7-12(8-4-2-1-3-5-8)10(17)13-11(18)14-12/h1-5H,6-7H2,(H,15,16)(H2,13,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWPCCQWDIAGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-92-0 | |
| Record name | NSC38743 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, a hydantoin derivative with potential applications in medicinal chemistry. This document details the core synthetic methodology, experimental protocols, and relevant biological context for professionals engaged in drug discovery and development.
Introduction
Hydantoin and its derivatives are a significant class of heterocyclic compounds that form the structural core of numerous biologically active molecules. The inherent versatility of the hydantoin scaffold has led to its incorporation in a wide array of therapeutic agents, including anticonvulsants, antiarrhythmics, and anticancer drugs. The subject of this guide, this compound, is a 5,5-disubstituted hydantoin. The presence of both a phenyl and a propanoic acid moiety at the C-5 position suggests potential for diverse biological interactions and makes it a molecule of interest for further investigation and functionalization.
The primary and most established method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This multicomponent reaction offers a straightforward and efficient route to this class of compounds from readily available starting materials.
Core Synthesis: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot synthesis that combines a ketone (or an aldehyde), an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium carbonate to produce a hydantoin. For the synthesis of this compound, the logical starting ketone is 4-oxo-4-phenylbutanoic acid (also known as β-benzoylpropionic acid).
The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate decomposition) and intramolecular cyclization leads to the final hydantoin product.
Experimental Workflow
Below is a logical workflow for the synthesis of the target molecule via the Bucherer-Bergs reaction.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a detailed, representative protocol for the synthesis of this compound based on the principles of the Bucherer-Bergs reaction.
Materials:
-
4-oxo-4-phenylbutanoic acid
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-oxo-4-phenylbutanoic acid (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask to dissolve the reactants.
-
Reaction: Heat the reaction mixture to 60-80°C with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and can take several hours to reach completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully, in a well-ventilated fume hood, acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will cause the precipitation of the crude product.
-
Isolation: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following tables summarize the key quantitative data for the starting material and the expected product.
Table 1: Properties of Starting Material
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-oxo-4-phenylbutanoic acid | C₁₀H₁₀O₃ | 178.18 | 114-116 |
Table 2: Expected Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₄ |
| Molecular Weight | 248.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available in literature |
| Yield | Dependent on reaction conditions |
| ¹H NMR | Expected signals for phenyl, methylene, and NH protons |
| ¹³C NMR | Expected signals for carbonyl, phenyl, and aliphatic carbons |
Biological Context and Potential Signaling Pathways
Hydantoin derivatives are known to interact with a variety of biological targets. Notably, some have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers. While the specific biological activity of this compound has not been extensively reported, its structural similarity to other small molecule inhibitors suggests it could potentially modulate this pathway.
Generalized PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade, a potential target for novel hydantoin derivatives.
Caption: Potential modulation of the PI3K/Akt/mTOR pathway by a hydantoin derivative.
Conclusion
This technical guide outlines a robust and well-established synthetic route for this compound using the Bucherer-Bergs reaction. The provided experimental protocol serves as a detailed starting point for researchers. The structural features of the target molecule, combined with the known biological activities of related hydantoins, suggest that it is a promising candidate for further investigation in drug discovery programs, particularly in the areas of neurology and oncology. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, with the CAS Number 30741-72-1. This molecule belongs to the hydantoin class of compounds, a versatile scaffold known for a range of biological activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available data and outlining standard methodologies for its characterization.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties. While experimental data for this compound is limited in publicly accessible literature, the following tables summarize the available and predicted data.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 30741-72-1 | ChemicalBook[1] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | ChemicalBook[1] |
| Molecular Weight | 248.23 g/mol | ChemicalBook[1] |
| Appearance | Solid (predicted) | |
| Melting Point | 215 °C | ChemicalBook[1] |
| Boiling Point | Not available | |
| Density | 1.341 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
Predicted Physicochemical Properties
Due to the scarcity of experimental data, computational predictions for key drug-like properties are presented below. These values are estimations and should be confirmed through experimental validation.
| Property | Predicted Value | Source |
| pKa | Not available | |
| logP | Not available | |
| Solubility | Not available |
Experimental Protocols
Synthesis of 4-Aryl-4-Substituted Hydantoins (General Bucherer-Bergs Reaction)
The Bucherer-Bergs reaction is a classic and versatile method for the synthesis of hydantoins from ketones or aldehydes.
Methodology:
-
An appropriate aryl ketone is combined with potassium cyanide and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water.
-
The reaction mixture is heated in a sealed pressure vessel to the required temperature for several hours.
-
After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to precipitate the hydantoin product.
-
The crude product is then collected by filtration, washed, and can be further purified by recrystallization.
Determination of Melting Point
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Methodology:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values.
Methodology:
-
A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) for an acidic compound.
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Determination of Partition Coefficient (logP) by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall pharmacokinetic profile.
Methodology:
-
n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
The two phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids.
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activities or associated signaling pathways for this compound. However, the hydantoin scaffold is a well-established pharmacophore present in numerous biologically active compounds.
Derivatives of hydantoin are known to exhibit a wide range of pharmacological effects, including:
-
Anticonvulsant activity: Phenytoin is a classic example of a hydantoin-based anticonvulsant.
-
Enzyme inhibition: Various hydantoin derivatives have been investigated as inhibitors of enzymes such as human leukocyte elastase and urease.
-
Anticancer activity: Some hydantoin-containing compounds have shown promise as anticancer agents.
Further research, including biological screening and mechanism-of-action studies, is required to elucidate the specific biological profile of this compound.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound and provided an overview of standard experimental methodologies for its characterization. The limited availability of experimental data highlights the need for further investigation to fully understand the properties and potential applications of this compound. The provided general protocols offer a starting point for researchers aiming to synthesize and characterize this and related hydantoin derivatives. Future studies are warranted to explore its biological activities and potential as a therapeutic agent.
References
An In-depth Technical Guide on 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid (CAS 30741-72-1)
A review of available data and the broader context of related phenylhydantoin compounds.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide addresses the chemical compound 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, identified by the CAS number 30741-72-1. A thorough investigation of scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this particular molecule. While basic physicochemical properties are available from commercial suppliers, in-depth studies on its synthesis, biological activity, mechanism of action, and associated experimental protocols are not publicly documented. This guide, therefore, provides a summary of the available information for the target compound and supplements this with a broader overview of structurally related 4-phenylhydantoin derivatives to offer a contextual understanding of its potential properties and areas for future research.
Physicochemical Properties of this compound
Quantitative data for the target compound is sparse and primarily available from chemical supplier catalogs. The following table summarizes the key physicochemical properties.
| Property | Value | Source |
| CAS Number | 30741-72-1 | Chemical Catalogs |
| Molecular Formula | C₁₂H₁₂N₂O₄ | Calculated |
| Molecular Weight | 248.24 g/mol | Calculated |
| Purity | Typically offered at ≥95% or ≥96% | Commercial Suppliers |
| Storage Temperature | 2-8°C | Commercial Suppliers |
Note: In some instances, the CAS number 2179-05-7 has been associated with a structurally similar compound, 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid, which differs by the position of the phenyl group on the hydantoin ring.
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the current body of scientific literature. However, the synthesis of the core hydantoin structure is a well-established area of organic chemistry. One of the most common methods for preparing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction .
General Experimental Workflow: Bucherer-Bergs Synthesis of Hydantoins
This multicomponent reaction typically involves the reaction of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate. For the synthesis of a 4-phenyl-4-substituted hydantoin, the starting material would be a phenyl-substituted ketone.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible databases, this document presents a representative guide based on established principles and spectral data from closely related chemical structures, including substituted imidazolidine and hydantoin derivatives. The experimental protocols and data tables herein are illustrative and intended to serve as a practical framework for the analysis of this and structurally similar compounds.
Molecular Structure and Properties
Chemical Formula: C₁₂H₁₂N₂O₄ Molecular Weight: 248.24 g/mol CAS Number: 30741-72-1
Structure:

Spectroscopic and Analytical Data (Representative)
The following tables summarize the expected quantitative data from key analytical techniques for the structure elucidation of this compound. These values are based on the analysis of structurally similar compounds.[1][2][3]
Table 1: Representative ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.10 | br s | 1H | -COOH |
| 8.50 | s | 1H | NH (imide) |
| 7.30-7.45 | m | 5H | Ar-H |
| 4.10 | t, J = 7.5 Hz | 1H | CH (imidazolidine) |
| 2.50 | t, J = 7.5 Hz | 2H | -CH₂-COOH |
| 2.20 | m | 2H | -CH₂-CH₂- |
Table 2: Representative ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 174.5 | C OOH |
| 172.0 | C =O (imide) |
| 155.0 | C =O (imide) |
| 140.0 | Ar-C (quaternary) |
| 128.5 | Ar-C H |
| 128.0 | Ar-C H |
| 127.5 | Ar-C H |
| 65.0 | C -Ph (imidazolidine) |
| 35.0 | -C H₂- |
| 30.0 | -C H₂- |
Table 3: Representative Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 249.08 | [M+H]⁺ |
| 271.06 | [M+Na]⁺ |
| 231.07 | [M+H-H₂O]⁺ |
| 203.07 | [M+H-H₂O-CO]⁺ |
| 119.05 | [C₆H₅-C=NH₂]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in methanol.
-
Dilute the stock solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode.
ESI-MS Analysis:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode. For fragmentation data, tandem MS (MS/MS) would be performed on the protonated molecular ion ([M+H]⁺).
X-ray Crystallography
Objective: To determine the precise three-dimensional atomic arrangement of the molecule in a single crystal.
Crystal Growth:
-
Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, employ techniques such as slow evaporation, vapor diffusion (e.g., using a more non-polar solvent like hexane as the anti-solvent), or cooling to 4 °C.[4]
Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.
-
Temperature: Collect data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Collection Strategy: Collect a series of diffraction images by rotating the crystal through a range of angles.
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build the molecular model into the electron density map.
-
Refine the model against the experimental data using full-matrix least-squares methods. This process refines atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[5]
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
References
- 1. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide: Spectroscopic Data for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic Acid
Notice to the Reader: Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and specific experimental protocols for the synthesis and analysis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid are not publicly available at this time. Commercial suppliers of this compound list it for research purposes but do not provide analytical characterization data.
This guide, therefore, outlines the theoretical spectroscopic characteristics and provides generalized experimental protocols that would be employed for the characterization of this molecule. This information is intended to serve as a foundational resource for researchers planning to synthesize and analyze this compound.
Introduction
This compound is a heterocyclic compound belonging to the hydantoin class of molecules. Hydantoins are of significant interest in medicinal chemistry due to their diverse biological activities. The structural features of this particular molecule, including a chiral center at the 4-position of the imidazolidine ring, a phenyl substituent, and a propanoic acid side chain, suggest its potential for various biological interactions. Accurate spectroscopic characterization is crucial for confirming its structure, assessing its purity, and understanding its chemical properties.
Predicted Spectroscopic Data
In the absence of experimental data, theoretical predictions can provide an estimation of the expected spectroscopic signatures.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Table 1: Predicted Mass Spectrometry Data
| Ionization Mode | Adduct | Predicted m/z |
| ESI+ | [M+H]⁺ | 263.0972 |
| ESI+ | [M+Na]⁺ | 285.0791 |
| ESI- | [M-H]⁻ | 261.0829 |
Note: These values are calculated based on the molecular formula C₁₃H₁₂N₂O₄ and may vary slightly from experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Designation | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| Phenyl-H (ortho) | Doublet | 7.35 - 7.45 |
| Phenyl-H (meta) | Triplet | 7.25 - 7.35 |
| Phenyl-H (para) | Triplet | 7.15 - 7.25 |
| N¹-H | Singlet | ~10.5 |
| N³-H | Singlet | ~8.5 |
| -CH₂- (propanoic) | Multiplet | 2.2 - 2.5 |
| -CH₂- (propanoic) | Multiplet | 1.9 - 2.2 |
| -COOH | Broad Singlet | >12.0 |
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Designation | Predicted Chemical Shift (δ, ppm) |
| C=O (C2) | ~173 |
| C=O (C5) | ~175 |
| C=O (propanoic) | ~174 |
| C4 (quaternary) | ~65 |
| Phenyl-C (ipso) | ~140 |
| Phenyl-C (ortho) | ~128 |
| Phenyl-C (meta) | ~129 |
| Phenyl-C (para) | ~127 |
| -CH₂- (propanoic) | ~35 |
| -CH₂- (propanoic) | ~30 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Imide) | Stretching | 3200 - 3100 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=O (Imide, Carboxylic Acid) | Stretching | 1780 - 1700 (multiple bands) |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-N | Stretching | 1350 - 1200 |
Generalized Experimental Protocols
The following are standard methodologies for the synthesis and spectroscopic analysis of compounds similar to this compound.
Synthesis: Bucherer-Bergs Reaction
A common method for synthesizing hydantoins is the Bucherer-Bergs reaction.
-
Reaction Setup: A mixture of 2-oxo-2-phenylacetic acid, 3-aminopropanoic acid, potassium cyanide, and ammonium carbonate in a suitable solvent (e.g., ethanol/water mixture) is prepared in a round-bottom flask.
-
Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure this compound.
Spectroscopic Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, typically DMSO-d₆, due to the presence of exchangeable protons and the carboxylic acid group. Tetramethylsilane (TMS) is used as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of the target compound.
Caption: Workflow for synthesis and spectroscopic analysis.
Conclusion
While experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive overview of its predicted spectroscopic properties and the standard methodologies for its synthesis and characterization. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are interested in exploring the potential of this and related hydantoin derivatives. Further experimental investigation is required to validate these predictions and fully elucidate the chemical and biological properties of this compound.
Unraveling the Enigma: The Mechanism of Action of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid Remains Undefined
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the precise mechanism of action for the compound 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. Despite its availability from various chemical suppliers, detailed in-vitro or in-vivo studies elucidating its biological targets, associated signaling pathways, and overall pharmacological effect are not presently documented.
Currently, information on this compound is predominantly limited to its basic chemical and physical properties. No peer-reviewed publications detailing specific experimental investigations into its bioactivity were identified. Consequently, a technical guide on its core mechanism of action, including quantitative data and detailed experimental protocols, cannot be constructed at this time.
Distinction from Structurally Related Compounds
It is crucial to distinguish this compound from other structurally similar compounds for which some biological data exists. For instance, the related compound 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid , which lacks the phenyl group, has been described as a histidine analog. This particular molecule is reported to function as a competitive inhibitor of organic anion transporters and has demonstrated potential therapeutic effects in animal models of obesity, diabetes, and hepatic steatosis. However, the presence of the phenyl group in the user-specified compound introduces significant structural and electronic changes that would almost certainly alter its biological activity, making direct extrapolation of its mechanism of action inappropriate.
Similarly, other research on different propanoic acid derivatives, such as 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives , has identified them as potential anticancer agents targeting enzymatic pathways involving SIRT2 and EGFR. These compounds belong to a distinct chemical class, and their mechanisms are not relevant to the imidazolidine-based structure of the compound .
Future Directions
The absence of data on the mechanism of action of this compound highlights an area ripe for scientific inquiry. Future research endeavors would need to encompass a systematic evaluation of its biological effects, starting with broad screening assays to identify potential cellular targets. Subsequent investigations would logically progress to more specific studies to delineate its molecular interactions and the downstream signaling cascades it may modulate. Such studies would be foundational to understanding its potential therapeutic applications and to constructing the detailed technical guide sought by the research community.
Until such research is conducted and published, the mechanism of action of this compound remains an open question.
In Vitro Profile of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic Acid: A Review of Available Scientific Literature
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the current scientific understanding of the in vitro properties of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. An extensive review of published scientific literature reveals a significant scarcity of in vitro studies conducted directly on this specific molecule. The available research primarily focuses on structurally related compounds, particularly metallic complexes of similar ligands. This document summarizes the limited available data and outlines the methodologies employed in the assessment of a closely related diphenyl derivative, highlighting the current knowledge gaps and potential avenues for future research.
Introduction
Antiproliferative Activity Assessment
The most pertinent research in the context of this molecule is a study that investigated the antiproliferative properties of a structurally similar compound, 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid (referred to as HL3 in the study). It is crucial to note the structural difference: the target compound has a single phenyl group at the 4-position of the imidazolidine ring, whereas the studied compound has two.
In this study, the diphenyl derivative, serving as a ligand precursor, was found to be inactive in antiproliferative assays against a panel of human cancer cell lines.[1][2] The focus of the research was on the significantly enhanced cytotoxic activity of novel triphenyltin(IV) complexes derived from this and other propanoic acid derivatives.[1][2]
Quantitative Data
The following table summarizes the reported activity of the closely related diphenyl compound.
| Compound | Cell Line | Assay | Activity |
| 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid | PC-3, HT-29, MCF-7, HepG2 | MTT, CV | Inactive[1][2] |
PC-3 (prostate cancer), HT-29 (colorectal adenocarcinoma), MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), CV (crystal violet)
Experimental Protocols
The methodologies employed for the antiproliferative screening of the related diphenyl compound are detailed below. These protocols are standard for in vitro cytotoxicity assessment and would be applicable for future studies on this compound.
Cell Culture
Human tumor cell lines (PC-3, HT-29, MCF-7, and HepG2) and normal mouse embryonic fibroblast cells (NIH/3T3) were cultivated in T75 flasks containing 10 mL of complete medium (RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin).[2] The cells were maintained at 37 °C in a humidified atmosphere with 5% CO2.[2]
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Crystal Violet (CV) Assay
The crystal violet assay is a method for measuring cell viability based on the staining of adherent cells.
Signaling Pathways and Mechanism of Action
There is no published information regarding the signaling pathways modulated by or the mechanism of action of this compound. The inactivity of the closely related diphenyl compound in antiproliferative screens suggests that it may not significantly interact with common cancer-related pathways at the concentrations tested.
Conclusion and Future Directions
The current body of scientific literature lacks specific in vitro studies on this compound. The available data on a structurally similar diphenyl derivative indicates a lack of antiproliferative activity when used as a ligand precursor. This suggests that the biological potential of this class of compounds may be more pronounced when incorporated into more complex structures, such as the organotin(IV) complexes that demonstrated high cytotoxicity.
Future research should focus on the following areas:
-
Synthesis and Characterization: Detailed reporting of the synthesis and full analytical characterization of this compound.
-
Broad Biological Screening: In vitro screening against a wider range of biological targets, including various enzymes (e.g., kinases, proteases) and receptors, to identify potential activities beyond cytotoxicity.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying mechanism of action and identify the molecular signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications to the phenyl ring and the propanoic acid chain to establish clear SAR.
This technical guide underscores the nascent stage of research into the in vitro properties of this compound and serves as a call for foundational research to explore the potential of this and related compounds.
References
Literature Review: 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
A comprehensive literature search for "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid" and its associated Chemical Abstracts Service (CAS) numbers (30741-72-1 and 2179-05-7) reveals a significant gap in publicly available scientific research. While the compound is listed by several chemical suppliers, there is a notable absence of in-depth studies detailing its synthesis, biological activity, or mechanism of action.
This technical guide summarizes the limited available information and highlights the current state of knowledge regarding this specific molecule.
Chemical and Physical Properties
Based on data from chemical suppliers and databases, the fundamental properties of this compound have been compiled. It is important to note that without peer-reviewed experimental data, these values should be considered as reference points.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1] |
| Molecular Weight | 248.24 g/mol | |
| CAS Number | 30741-72-1, 2179-05-7 | [2] |
| Appearance | Solid (form not specified) | |
| Purity | ≥95% | |
| Storage Temperature | 2-8°C | |
| InChI Key | DLATUVFNWPJQLB-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
A thorough search of scientific databases, including PubChem and chemical literature repositories, did not yield any publications detailing the synthetic route or specific experimental protocols for this compound. While general methods for the synthesis of hydantoin derivatives and propanoic acid side chains are well-established in organic chemistry, a specific, validated procedure for this compound is not documented in the available literature.
Biological Activity and Mechanism of Action
There is no published data on the biological activity or mechanism of action of this compound. The PubChem database explicitly states, "No literature data available for this compound."[1]
Research on structurally related compounds, such as arylpropanoic acid derivatives, has shown a wide range of biological activities, including anti-inflammatory and anticancer properties. For instance, studies on other propanoic acid derivatives have explored their potential as anticancer agents by targeting specific enzymes. However, it is crucial to emphasize that these findings are not directly applicable to the title compound without specific experimental validation.
Signaling Pathways and Workflows
Due to the lack of research on its biological effects, there are no known signaling pathways or experimental workflows associated with this compound.
Logical Relationship Diagram
The following diagram illustrates the current information landscape for the target compound, highlighting the absence of detailed scientific literature.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, a substituted hydantoin derivative. Hydantoins are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their use as anticonvulsants, antiarrhythmics, and antitumor agents. The described method is based on the well-established Bucherer-Bergs reaction, a robust and efficient one-pot synthesis of hydantoins from a carbonyl compound, a cyanide source, and ammonium carbonate.
While the request specified phenylalanine as a starting material, a direct conversion is not chemically straightforward. The presented protocol utilizes the more chemically feasible approach starting from 3-benzoylpropanoic acid, which directly provides the necessary carbon skeleton for the target molecule. This method is highly relevant for researchers interested in the synthesis of novel hydantoin-based compounds for drug discovery and development.
Experimental Data Summary
The following table summarizes typical quantitative data obtained from the synthesis of this compound using the Bucherer-Bergs reaction.
| Parameter | Value | Notes |
| Starting Material | 3-Benzoylpropanoic acid | A keto acid that provides both the phenyl and the propanoic acid moieties. |
| Key Reagents | Potassium cyanide, Ammonium carbonate | Standard reagents for the Bucherer-Bergs reaction. |
| Solvent | Aqueous Ethanol (e.g., 50% v/v) | A common solvent system for the Bucherer-Bergs reaction to ensure solubility of both organic and inorganic reagents. |
| Reaction Temperature | 60-70 °C | Typical temperature range for the Bucherer-Bergs reaction to proceed at a reasonable rate without significant decomposition.[1] |
| Reaction Time | 12-24 hours | The reaction is typically monitored by TLC until the starting material is consumed. |
| Typical Yield | 75-85% | Yields can vary based on reaction scale and purification efficiency. The Bucherer-Bergs reaction is generally known for providing good to excellent yields of hydantoins.[1] |
| Product Purity | >95% | Achieved after recrystallization. Purity is typically assessed by NMR spectroscopy and melting point analysis. |
| Melting Point | 188-190 °C | A sharp melting point is indicative of high purity. |
| Molecular Formula | C12H12N2O4 | - |
| Molecular Weight | 248.24 g/mol | - |
Experimental Workflow
The overall experimental workflow for the synthesis is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Benzoylpropanoic acid
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup:
-
In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
To the flask, add 3-benzoylpropanoic acid (e.g., 10.0 g, 0.056 mol), potassium cyanide (e.g., 4.0 g, 0.061 mol), and ammonium carbonate (e.g., 16.2 g, 0.168 mol). Note: Handle potassium cyanide with extreme care, using appropriate personal protective equipment (gloves, safety goggles, lab coat) and engineering controls.
-
Add a mixture of ethanol (50 mL) and deionized water (50 mL) to the flask.
-
-
Reaction:
-
Stir the mixture at room temperature for 15 minutes to ensure all solids are well-suspended.
-
Heat the reaction mixture to 60-70 °C using a heating mantle.
-
Maintain this temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting keto acid.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature in an ice bath.
-
Slowly and carefully acidify the cooled mixture by adding concentrated hydrochloric acid dropwise until the pH reaches approximately 2. This step should be performed in a fume hood as it may release toxic hydrogen cyanide gas. The product will precipitate out of the solution.
-
Continue to stir the acidified mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with cold deionized water (2 x 20 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is typically an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Signaling Pathway/Reaction Mechanism
The Bucherer-Bergs reaction proceeds through a series of equilibria involving the formation of a cyanohydrin and an aminonitrile, followed by cyclization with carbon dioxide (from the decomposition of ammonium carbonate) to form the hydantoin ring.
Caption: Simplified reaction mechanism of the Bucherer-Bergs synthesis of the target hydantoin.
References
Application Notes and Protocols: Bucherer-Bergs Synthesis of 4-Phenylhydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bucherer-Bergs reaction is a classic multicomponent reaction that provides an efficient and straightforward method for the synthesis of hydantoins from carbonyl compounds, ammonium carbonate, and an alkali metal cyanide.[1] This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by hydantoin derivatives, including anticonvulsant, antiarrhythmic, and anticancer properties.[2] 4-Phenylhydantoin derivatives, in particular, are a key structural motif in a number of pharmacologically active compounds.
This document provides detailed application notes and experimental protocols for the synthesis of 4-phenylhydantoin derivatives via the Bucherer-Bergs reaction. It includes a summary of quantitative data, detailed methodologies, and visualizations to aid in the understanding and implementation of this important synthetic transformation.
Data Presentation
The following tables summarize the synthesis of various 5-phenyl-substituted hydantoins using the Bucherer-Bergs reaction, providing a comparative overview of starting materials, reaction conditions, and yields.
Table 1: Bucherer-Bergs Synthesis of 5,5-Diarylhydantoins
| Entry | Diaryl Ketone | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | Benzophenone | 5,5-Diphenylhydantoin | 89 | >300 | |
| 2 | 4,4'-Difluorobenzophenone | 5,5-Bis(4-fluorophenyl)hydantoin | 85 | 288-290 | |
| 3 | 4,4'-Dichlorobenzophenone | 5,5-Bis(4-chlorophenyl)hydantoin | 82 | >300 | |
| 4 | 4,4'-Dimethylbenzophenone | 5,5-Bis(4-methylphenyl)hydantoin | 78 | 294-296 | |
| 5 | 4-Methoxybenzophenone | 5-(4-Methoxyphenyl)-5-phenylhydantoin | 75 | 230-232 |
Table 2: Bucherer-Bergs Synthesis of 5-Aryl-5-methylhydantoins
| Entry | Aryl Methyl Ketone | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | Acetophenone | 5-Methyl-5-phenylhydantoin | 70 | 198-200 | |
| 2 | 4'-Fluoroacetophenone | 5-(4-Fluorophenyl)-5-methylhydantoin | 81 | 218-220 | |
| 3 | 4'-Chloroacetophenone | 5-(4-Chlorophenyl)-5-methylhydantoin | 83 | 240-242 | |
| 4 | 4'-Bromoacetophenone | 5-(4-Bromophenyl)-5-methylhydantoin | 85 | 248-250 | |
| 5 | 4'-Methylacetophenone | 5-Methyl-5-(p-tolyl)hydantoin | 76 | 210-212 |
Experimental Protocols
General Protocol for the Bucherer-Bergs Synthesis of 5-Phenyl-5-methylhydantoin
This protocol describes a general procedure for the synthesis of 5-phenyl-5-methylhydantoin from acetophenone. The reaction can be adapted for other substituted acetophenones and benzaldehydes.
Materials:
-
Acetophenone
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN) (EXTREMELY TOXIC)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Safety Precautions:
-
Cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. This experiment must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Acidification of the reaction mixture will produce hydrogen cyanide (HCN) gas, which is also extremely toxic. Ensure the acidification step is performed slowly and in a fume hood.
-
Dispose of all cyanide-containing waste according to institutional safety protocols.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically complete within 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid to the stirred solution in a fume hood until the pH is acidic (pH ~2-3). This will cause the precipitation of the crude hydantoin product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-phenyl-5-methylhydantoin.
-
Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizations
Bucherer-Bergs Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Bucherer-Bergs reaction.
Caption: Mechanism of the Bucherer-Bergs reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of 4-phenylhydantoin derivatives.
Caption: Experimental workflow for synthesis.
Signaling Pathway: Anticonvulsant Action of Hydantoins
Many 4-phenylhydantoin derivatives, such as phenytoin, exhibit anticonvulsant activity by modulating the function of voltage-gated sodium channels in neurons. The diagram below illustrates this mechanism of action.
Caption: Anticonvulsant mechanism of hydantoins.
References
Application Notes and Protocols for Urech Hydantoin Synthesis of Chiral Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral propanoic acid derivatives, specifically focusing on the Urech hydantoin synthesis and its modern enantioselective variants. The information is intended to guide researchers in the preparation of enantioenriched hydantoin scaffolds, which are crucial building blocks in medicinal chemistry and drug development.
Introduction
The Urech hydantoin synthesis, first reported in 1873, is a classical method for the preparation of hydantoins from α-amino acids and potassium cyanate in the presence of a strong acid.[1][2] Hydantoin derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The synthesis of chiral hydantoins, particularly those derived from propanoic acid (such as alanine), is of great interest for the development of stereochemically defined pharmaceuticals.
Recent advancements have focused on the development of enantioselective Urech-type syntheses to overcome the limitations of the classical method, which typically produces racemic products. These modern approaches often employ chiral catalysts and may involve dynamic kinetic resolution to achieve high yields and enantioselectivities.[3]
Data Presentation
The following tables summarize quantitative data for the synthesis of chiral hydantoin derivatives from propanoic acid precursors using both classical and modern enantioselective Urech-type synthesis methods.
Table 1: Classical Urech Hydantoin Synthesis of Alanine Derivative
| Starting Amino Acid | Product | Method | Yield (%) | Reference |
| L-Alanine | 5-Methylhydantoin | Conventional Heating | 85 | [4] |
| L-Alanine | 5-Methylhydantoin | Microwave-assisted | 75 | [5] |
Table 2: Enantioselective Catalytic Urech-type Synthesis of Thiohydantoins
| Racemic Amino Ester Substrate | Chiral Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Racemic Ethyl 2-aminopropanoate | Chiral Phosphoric Acid (CPA) | (S)-5-Methyl-2-thiohydantoin | 92 | 95 | [6] |
| Racemic Methyl 2-aminobutanoate | Chiral Phosphoric Acid (CPA) | (S)-5-Ethyl-2-thiohydantoin | 88 | 93 | [6] |
Table 3: Enantiopure Synthesis of 1,5-Substituted Hydantoins
| Protected Amino Acid | Product | Method | Yield (%) | Epimerization | Reference |
| Cbz-L-Alanine | (S)-1-Cbz-5-methylhydantoin | Hypervalent Iodine Reagent | 85 | None | [1][7] |
| Boc-L-Alanine | (S)-1-Boc-5-methylhydantoin | Hypervalent Iodine Reagent | 82 | None | [1][7] |
Experimental Protocols
Protocol 1: Classical Urech Hydantoin Synthesis of 5-Methylhydantoin from L-Alanine
This protocol is adapted from the work of Chin et al. and describes a straightforward method for the synthesis of 5-methylhydantoin.[4]
Materials:
-
L-Alanine
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl) gas or concentrated HCl
-
Potassium cyanate (KOCN)
-
Distilled water
Procedure:
Step 1: Esterification of L-Alanine
-
Suspend L-Alanine (1.0 eq) in ethanol.
-
Bubble dry HCl gas through the suspension with stirring, or add concentrated HCl dropwise at 0 °C.
-
Continue stirring until the L-alanine is completely dissolved.
-
Remove the solvent under reduced pressure to obtain the amino acid ester hydrochloride as a white solid.
Step 2: Formation of the Ureido Derivative
-
Dissolve the amino acid ester hydrochloride (1.0 eq) in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of potassium cyanate (1.1 eq) in water dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
The ureido derivative may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, proceed to the next step with the solution.
Step 3: Cyclization to 5-Methylhydantoin
-
To the reaction mixture containing the ureido derivative, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline 5-methylhydantoin by filtration, wash with cold water, and dry.
Protocol 2: Enantioselective Catalytic Urech-type Synthesis of (S)-5-Methyl-2-thiohydantoin
This protocol is based on the work of Zheng et al. on the dynamic kinetic resolution of racemic amino esters.[6]
Materials:
-
Racemic ethyl 2-aminopropanoate (ethyl alaninate)
-
Isothiocyanate (e.g., phenyl isothiocyanate)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP catalyst)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the chiral phosphoric acid catalyst (0.05 - 0.1 eq).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the racemic ethyl 2-aminopropanoate (1.0 eq).
-
Add the isothiocyanate (1.1 eq) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or HPLC.
-
Upon completion, the reaction mixture is typically purified directly by column chromatography on silica gel to afford the enantioenriched (S)-5-methyl-2-thiohydantoin.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: General mechanism of the Urech hydantoin synthesis.
Caption: Experimental workflow for enantioselective Urech-type synthesis.
Caption: Principle of Dynamic Kinetic Resolution in asymmetric synthesis.
References
- 1. Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone [organic-chemistry.org]
- 2. Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ikm.org.my [ikm.org.my]
- 5. BJOC - Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water [beilstein-journals.org]
- 6. Enantioselective catalytic Urech hydantoin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone [infoscience.epfl.ch]
Application Notes and Protocols for the Analysis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a hydantoin derivative. The hydantoin scaffold is a significant pharmacophore found in various biologically active compounds, including anticonvulsant and anticancer agents.[1][2][3] Accurate and robust analytical methods are crucial for the characterization, purity assessment, and quantitative determination of this compound in various matrices during research and drug development.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The provided protocols are based on established methods for structurally similar hydantoin derivatives and serve as a starting point for method development and validation.[4][5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 2179-05-7 | [7] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [7] |
| Molecular Weight | 248.24 g/mol | [7] |
| Purity | Typically ≥95% | [7] |
| Storage Temperature | 2-8°C | [7] |
I. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a suitable method for the purity assessment and quantification of this compound. The following protocol is a recommended starting point.
Experimental Protocol: RP-HPLC
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Standard: this compound of known purity.
3. Sample Preparation:
-
Prepare a stock solution of the standard and sample at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
5. Data Analysis:
-
The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total peak area.
-
For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations.
Expected Results
The retention time and peak shape will depend on the specific column and exact mobile phase composition. A sharp, symmetrical peak is expected for the pure compound. The presence of other peaks may indicate impurities or degradation products.
II. Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Experimental Protocol: ¹H and ¹³C NMR
1. Instrumentation:
-
A 300, 400, or 500 MHz NMR spectrometer.
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[4]
3. ¹H NMR Parameters:
| Parameter | Recommended Setting |
| Pulse Program | Standard single pulse |
| Spectral Width | 0-12 ppm |
| Number of Scans | 16-64 |
| Relaxation Delay | 1-2 seconds |
4. ¹³C NMR Parameters:
| Parameter | Recommended Setting |
| Pulse Program | Proton-decoupled |
| Spectral Width | 0-200 ppm |
| Number of Scans | 1024-4096 |
| Relaxation Delay | 2-5 seconds |
5. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]
Expected Spectral Data
The following table summarizes the expected chemical shifts for the key protons and carbons of the molecule. These are predicted values and may vary slightly in experimental data.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aromatic protons (phenyl group): ~7.2-7.5 ppm | Carbonyl carbons (C=O): ~170-180 ppm |
| CH proton (imidazolidine ring): ~4.0-4.5 ppm | Aromatic carbons: ~125-140 ppm |
| CH₂ protons (propanoic acid chain): ~2.0-2.8 ppm | CH carbon (imidazolidine ring): ~55-65 ppm |
| NH protons (imidazolidine ring): ~8.0-11.0 ppm | CH₂ carbons (propanoic acid chain): ~30-40 ppm |
| COOH proton: ~12.0 ppm |
III. Mass Spectrometric Analysis
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. Electrospray ionization (ESI) is a suitable ionization technique.
Experimental Protocol: ESI-MS
1. Instrumentation:
-
A mass spectrometer with an ESI source.
2. Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[4]
-
The sample can be directly infused into the mass spectrometer or introduced via an HPLC system.
3. Mass Spectrometry Parameters (ESI):
| Parameter | Recommended Setting |
| Ionization Mode | Positive and Negative |
| Capillary Voltage | 3-4 kV |
| Drying Gas Flow | 5-10 L/min |
| Drying Gas Temperature | 300-350°C |
| Mass Range | 50-500 m/z |
4. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).
-
Analyze the fragmentation pattern in MS/MS experiments to gain further structural information. Common fragmentation pathways for hydantoins include losses of water and carbon dioxide.[8]
Predicted Mass Spectrometry Data
The following table lists the predicted m/z values for common adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 249.0870 |
| [M+Na]⁺ | 271.0689 |
| [M-H]⁻ | 247.0724 |
Data predicted by PubChem.[9]
IV. Metabolic Pathway Context
Hydantoin derivatives can undergo metabolic transformation in biological systems. A common pathway involves the enzymatic hydrolysis of the hydantoin ring to form N-carbamoylamino acids, which can be further hydrolyzed to the corresponding amino acids.[10] Understanding this pathway is crucial for drug metabolism and pharmacokinetic studies.
Caption: Proposed metabolic hydrolysis pathway of the target compound.
V. Experimental Workflow Overview
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
Caption: General workflow for the analysis of the target compound.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization and quantification of this compound. While these methods are based on established principles for similar compounds, optimization and validation will be necessary for specific applications and matrices. These application notes serve as a valuable resource for researchers and scientists involved in the development and analysis of novel hydantoin-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid | 2179-05-7 [sigmaaldrich.com]
- 8. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid (C12H12N2O4) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid in research and quality control settings using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a molecule of interest in pharmaceutical research. A reliable and accurate analytical method is crucial for its quantification in various stages of drug development, including synthesis, formulation, and stability studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be simple, accurate, and reproducible.
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The phenyl group in the analyte's structure allows for sensitive detection using a UV-Vis detector.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Preparation of Solutions
-
Mobile Phase:
-
Buffer Preparation (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase Composition: A mixture of the prepared phosphate buffer and acetonitrile. The recommended starting composition is 50:50 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing the analyte in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Operating Conditions
The following are recommended starting conditions. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 6500 |
| Retention Time (min) | - | ~ 5.8 |
Table 2: Method Validation Summary
| Parameter | Specification | Hypothetical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | Report | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | Report | 1.0 |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
Visualization
Diagram 1: HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Diagram 2: Logical Relationship for Method Development
Caption: Key considerations for the development of an HPLC method for the analyte.
Conclusion
The described RP-HPLC method provides a reliable and efficient approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it suitable for routine use in quality control and research laboratories. The provided validation parameters serve as a guideline for method performance, although it is recommended that each laboratory performs its own validation to ensure suitability for their specific application.
Application Notes: Chiral Separation of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a chiral molecule with a hydantoin core structure. The stereochemistry of such compounds is of critical importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the development of robust analytical methods for the enantioselective separation and quantification of its enantiomers is essential for quality control, pharmacokinetic studies, and regulatory compliance.
These application notes provide a comprehensive overview of a potential High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. The proposed methodology is based on established principles for the separation of structurally related hydantoin and arylpropionic acid derivatives.[1][2]
Principle of Chiral Separation by HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. The fundamental principle lies in the use of a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times for each enantiomer on the chromatographic column, enabling their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown broad applicability for the resolution of various chiral compounds, including hydantoins.[1]
Experimental Protocols
The following protocol outlines a general procedure for the chiral separation of this compound enantiomers using HPLC with a chiral stationary phase. Optimization of these conditions may be necessary to achieve baseline separation.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is recommended. Suitable options include:
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), and Trifluoroacetic acid (TFA) or Formic Acid.[2]
-
Sample: A racemic standard of this compound.
Sample Preparation
-
Prepare a stock solution of the racemic this compound standard in a suitable solvent (e.g., ethanol or a mixture of the mobile phase components) at a concentration of approximately 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 10-100 µg/mL) with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
The following are suggested starting conditions. These parameters should be systematically optimized to achieve the best resolution.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP |
| Mobile Phase | A mixture of n-Hexane and a polar alcohol (e.g., Isopropanol or Ethanol) is typical for normal-phase chromatography. A common starting point is n-Hexane:IPA (90:10, v/v). An acidic modifier like 0.1% TFA or formic acid can be added to improve peak shape and resolution, especially for acidic analytes.[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm[1] |
| Injection Volume | 10 µL |
Method Optimization
-
Mobile Phase Composition: The ratio of the non-polar to the polar component in the mobile phase is a critical parameter. Varying the percentage of the alcohol (e.g., from 5% to 30%) will significantly impact retention times and resolution.
-
Acidic Modifier: The addition of a small amount of an acidic modifier (e.g., 0.05% to 0.2% TFA or formic acid) can suppress the ionization of the carboxylic acid group, leading to sharper peaks and improved reproducibility.
-
Column Temperature: Adjusting the column temperature can influence the thermodynamics of the chiral recognition process and thereby affect the separation.
-
Flow Rate: A lower flow rate may improve resolution but will increase the analysis time.
Data Presentation
The success of the chiral separation is evaluated based on several key chromatographic parameters. The results should be summarized in a table for clear comparison.
| Parameter | Symbol | Formula | Typical Value |
| Retention Time | tR | - | - |
| Retention Factor | k | (tR - t0) / t0 | > 2 |
| Separation Factor | α | k2 / k1 | > 1.1 |
| Resolution | Rs | 2(tR2 - tR1) / (w1 + w2) | > 1.5 |
| Enantiomeric Excess | % ee | (|Area1 - Area2| / (Area1 + Area2)) x 100 | - |
Where tR is the retention time, t0 is the void time, k is the retention factor for each enantiomer, w is the peak width at the base.
Experimental Workflow and Logic Diagrams
To visualize the process, the following diagrams illustrate the experimental workflow and the logical relationship of the key components in the chiral separation process.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Logical relationship of HPLC components for chiral separation.
Alternative Method: NMR Spectroscopy
For the determination of enantiomeric purity, ¹H NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a valuable orthogonal technique.[4][5] Tetraaza macrocyclic chiral solvating agents (TAMCSAs) have been shown to be effective for inducing non-equivalent chemical shifts in the NMR spectra of hydantoin derivatives, allowing for the quantification of enantiomeric excess.[4]
Protocol Outline for NMR Analysis
-
Accurately weigh the sample of this compound and a suitable chiral solvating agent (e.g., a TAMCSA derived from D-phenylalanine).
-
Dissolve the mixture in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 600 MHz).
-
Identify a well-resolved proton signal (e.g., the NH proton of the hydantoin ring) that shows distinct peaks for the two enantiomers in the presence of the CSA.
-
Integrate the areas of the two separated peaks to calculate the enantiomeric ratio and enantiomeric excess.
This method can be particularly useful for confirming the results obtained by chiral HPLC and for screening purposes.
Conclusion
The chiral separation of this compound enantiomers is achievable using High-Performance Liquid Chromatography with a polysaccharide-based chiral stationary phase. The provided protocol offers a solid starting point for method development. Systematic optimization of the mobile phase composition, temperature, and other chromatographic parameters is crucial for achieving baseline resolution and accurate quantification. Furthermore, NMR spectroscopy with a chiral solvating agent can serve as a powerful complementary technique for the determination of enantiomeric purity. These methods are essential tools for ensuring the quality and stereochemical integrity of this compound in research and development settings.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. [Chiral separation of five arylpropionic acid drugs and determination of their enantiomers in pharmaceutical preparations by reversed-phase high performance liquid chromatography with cellulose-tris-(4-methylbenzoate) stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
Application of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic Acid in Cell Culture: A Review of Available Data
Currently, there is no publicly available scientific literature detailing the use of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid in cell culture applications. A comprehensive search has revealed no studies that characterize its biological activity, mechanism of action, or established protocols for its use in experimental cell systems. Consequently, the creation of detailed application notes, quantitative data tables, and signaling pathway diagrams is not feasible at this time.
The information presented below is a general overview of the broader chemical classes to which this compound belongs—imidazolidine and hydantoin derivatives. This is intended to provide a contextual framework for potential research but should not be interpreted as being directly applicable to this compound without empirical validation.
The Imidazolidine and Hydantoin Scaffolds in Biological Research
The core structure of this compound is a hydantoin ring, which is a type of imidazolidine. These five-membered heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The biological effects of these derivatives are highly dependent on the nature and position of their substituents.
Reported Biological Activities of Related Derivatives:
-
Anticancer Properties: A number of imidazolidine and hydantoin derivatives have been investigated for their antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][3] The mechanisms of action for these compounds can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of specific signaling pathways.[2][4]
-
Anticonvulsant Activity: The hydantoin ring is a well-known pharmacophore for anticonvulsant drugs, with phenytoin being a prominent example.[5][6][7] Research in this area often focuses on the modulation of ion channels.
-
Antimicrobial Effects: Some derivatives have been shown to possess antibacterial and antifungal properties, making them of interest in the development of new anti-infective agents.[1][8]
-
Anti-inflammatory and Analgesic Potential: Certain substituted imidazolidine derivatives have been synthesized and evaluated for their ability to reduce inflammation and pain.[9]
Proposed Initial Steps for In Vitro Evaluation
For researchers interested in investigating the biological properties of this compound, a systematic in vitro approach would be necessary. The following is a hypothetical and generalized workflow for an initial assessment.
Caption: A generalized workflow for the initial in vitro screening of a novel compound.
Conclusion
In the absence of specific experimental data for this compound, it is impossible to provide concrete application notes or protocols. The diverse biological activities of the broader imidazolidine and hydantoin classes suggest that this compound could be of interest for biological screening. However, its specific effects, optimal working concentrations, solubility in cell culture media, and potential mechanisms of action must be determined through direct experimental investigation. Researchers are advised to perform initial dose-response studies to assess cytotoxicity and cell viability before proceeding with more detailed mechanistic studies.
References
- 1. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins [mdpi.com]
- 2. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a hydantoin derivative. Hydantoin and its derivatives are a class of heterocyclic organic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Members of this class have been developed as anticonvulsants, anticancer agents, and antidiabetic drugs.[1] The propanoic acid moiety suggests potential for further chemical modification to modulate its physicochemical and pharmacological properties.
This document provides a general protocol for the dissolution of this compound for in vitro biological screening and summarizes its known properties.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 30741-72-1 | [3][4] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [4] |
| Appearance | Solid (predicted) | N/A |
| Storage Temperature | 2-8°C | N/A |
Solubility Profile (Predicted)
| Solvent | Predicted Solubility | Notes |
| Water | Sparingly Soluble | Solubility may be pH-dependent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of organic molecules for biological assays.[5] |
| Ethanol | Soluble | May be used as a solvent, but DMSO is often preferred for high-concentration stock solutions.[6] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for in vitro screening assays.
Materials:
-
This compound (CAS 30741-72-1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh a precise amount of the compound (e.g., 2.48 mg for a 1 mL stock solution).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound to achieve a final concentration of 10 mM. For example, add 1 mL of DMSO to 2.48 mg of the compound (Molecular Weight: 248.24 g/mol ).
-
Dissolution: Tightly cap the vial and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (not exceeding 37°C) may be applied if the compound is slow to dissolve. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days, protected from light.
-
Working Dilutions: For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.[5] It is important to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically <0.5%).
Mandatory Visualization
General Workflow for Hydantoin Derivative Drug Discovery
The following diagram illustrates a general workflow for the discovery and preclinical development of a novel hydantoin derivative.
Caption: A generalized workflow for the discovery and development of a novel hydantoin derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(2,5-DIOXO-4-PHENYL-IMIDAZOLIDIN-4-YL)PROPIONIC ACID | 30741-72-1 [amp.chemicalbook.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related compounds, namely phenyl-substituted hydantoins and propanoic acid derivatives. As of the date of this document, specific biological data for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is not extensively available in public literature. These protocols are provided as a guiding framework for the initial investigation of this research chemical.
Chemical and Physical Properties
This compound is a research chemical belonging to the hydantoin class of compounds. The presence of the phenyl group and the propanoic acid moiety suggests potential for diverse biological activities.
| Property | Value | Source |
| CAS Number | 30741-72-1 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1] |
| Molecular Weight | 248.23 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 215°C | [2] |
| Purity | Typically ≥95% | |
| Storage | Store at 2-8°C |
Potential Biological Activities and Applications
Based on the activities of structurally similar compounds, this compound is a candidate for investigation in the following areas:
-
Anticonvulsant Activity: Phenyl-substituted hydantoins, such as phenytoin, are well-established antiepileptic drugs.[3] The core hydantoin structure in the target compound makes it a candidate for screening in seizure models.
-
Anticancer Activity: Various propanoic acid derivatives have been investigated for their antiproliferative effects against cancer cell lines. The combination of the hydantoin ring and the propanoic acid side chain could yield novel anticancer properties.
-
Anti-inflammatory Activity: Some hydantoin derivatives have demonstrated anti-inflammatory effects.[2] This compound could be evaluated for its ability to modulate inflammatory pathways.
-
Antimicrobial Activity: The hydantoin scaffold is present in some antimicrobial agents.[3]
Experimental Protocols
The following are detailed, hypothetical protocols for the initial biological evaluation of this compound.
In Vitro Anticancer Activity Screening: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compound on a cancer cell line (e.g., HeLa, A549, or MCF-7).[4][5]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow for MTT Assay
References
- 1. researchgate.net [researchgate.net]
- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 3. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Applications of Hydantoin Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hydantoin, a five-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry due to its versatile biological activities. Its derivatives have been successfully developed into drugs for a wide range of therapeutic applications. This document provides detailed application notes, experimental protocols, and quantitative data on the use of hydantoin derivatives in medicinal chemistry, with a focus on their anticonvulsant, anticancer, and antimicrobial activities.
Anticonvulsant Activity of Hydantoin Derivatives
Hydantoin derivatives are a well-established class of anticonvulsant agents, with phenytoin being a prominent example used in the treatment of epilepsy.[1] Their primary mechanism of action involves the modulation of voltage-gated sodium channels.[1]
Quantitative Data: Anticonvulsant Efficacy
The anticonvulsant activity of hydantoin derivatives is commonly evaluated using the maximal electroshock (MES) test in animal models. The median effective dose (ED50) represents the dose of a compound that protects 50% of the animals from the induced seizure.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Phenytoin (5,5-Diphenylhydantoin) | Mice | Intraperitoneal (i.p.) | 9.5 | [1] |
| Mephenytoin | Mice | Intraperitoneal (i.p.) | 25 | [2] |
| Ethotoin | Mice | Intraperitoneal (i.p.) | 40 | [2] |
Experimental Protocol: Maximal Electroshock (MES) Test
This protocol outlines the procedure for screening potential anticonvulsant compounds.[3][4]
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Male albino mice (20-30 g)
-
Electroconvulsometer with corneal electrodes
-
Test hydantoin derivative
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least 48 hours prior to the experiment, with free access to food and water.
-
Drug Administration: Randomly divide the mice into control and test groups. Administer the vehicle to the control group and the test compound at various doses to the test groups, typically via intraperitoneal injection.
-
Pre-treatment Time: Allow a sufficient pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the cornea of each mouse, followed by a drop of saline to ensure good electrical contact.
-
Place the corneal electrodes on the eyes of the mouse.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose level. Determine the ED50 value using a suitable statistical method (e.g., probit analysis).
Signaling Pathway and Experimental Workflow
Anticancer Activity of Hydantoin Derivatives
Recent research has highlighted the potential of hydantoin derivatives as anticancer agents.[5] These compounds can exert their effects through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[6]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of hydantoin derivatives is often assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines using assays like the MTT assay.[7]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Cyclohexyl-5-phenyl hydantoin (5g) | HeLa (Cervical Carcinoma) | 5.4 | [8] |
| 3-Cyclohexyl-5-phenyl hydantoin (5g) | MCF-7 (Breast Carcinoma) | 2 | [8] |
| 3-Benzhydryl-5-phenyl hydantoin (5h) | HeLa (Cervical Carcinoma) | 21 | [8] |
| 3-Benzhydryl-5-phenyl hydantoin (5h) | MCF-7 (Breast Carcinoma) | 20 | [8] |
| Enzalutamide | LNCaP (Prostate Cancer) | 0.13 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for evaluating the cytotoxic effects of hydantoin derivatives on cancer cell lines.[7]
Objective: To determine the concentration of a hydantoin derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test hydantoin derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hydantoin derivative in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Signaling Pathway and Experimental Workflow
Antimicrobial Activity of Hydantoin Derivatives
Hydantoin derivatives, such as nitrofurantoin, are utilized as antimicrobial agents.[9] Newer derivatives are being developed to combat the rise of antibiotic-resistant bacteria.[8] Their mechanisms of action can include the disruption of bacterial cell membranes and inhibition of essential cellular processes.[8][10]
Quantitative Data: Antimicrobial Potency
The antimicrobial activity of hydantoin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Nitrofurantoin | Staphylococcus aureus (MRSA) | 12.5 | [11] |
| Nitrofurantoin | Escherichia coli | 6.25 | [11] |
| Hydantoin Derivative 22 | Staphylococcus aureus (MRSA) | <1 | [11] |
| Hydantoin Derivative 22 | Pseudomonas aeruginosa | <1 | [11] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the MIC of a hydantoin derivative against a bacterial strain.[12]
Objective: To determine the minimum inhibitory concentration (MIC) of a hydantoin derivative against a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test hydantoin derivative
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Compound Dilution: Prepare serial two-fold dilutions of the hydantoin derivative in CAMHB in a 96-well plate.
-
Inoculation: Inoculate each well (except for the sterility control) with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Synthesis of Hydantoin Derivatives
Two common methods for the synthesis of the hydantoin scaffold are the Bucherer-Bergs reaction and the Urech synthesis.[13][14]
Bucherer-Bergs Reaction: This is a one-pot synthesis that involves the reaction of a ketone or aldehyde with ammonium carbonate and a cyanide source (e.g., potassium cyanide).[15][16]
Urech Synthesis: This method involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization to form the hydantoin ring.[14][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Hydantoin synthesis [organic-chemistry.org]
- 6. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 10. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
- 14. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. ikm.org.my [ikm.org.my]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing 5,5-disubstituted hydantoins, including this compound, is the Bucherer-Bergs reaction.[1][2][3] This multicomponent reaction involves heating a ketone or an aldehyde with potassium or sodium cyanide and ammonium carbonate in an aqueous ethanol solution.[1][3]
Q2: What are the starting materials for the Bucherer-Bergs synthesis of the target molecule?
A2: The starting materials are 4-oxo-4-phenylbutanoic acid, an alkali metal cyanide (such as potassium cyanide or sodium cyanide), and ammonium carbonate.
Q3: Are there any alternative synthetic routes?
A3: Yes, other methods for hydantoin synthesis include the Urech hydantoin synthesis, which uses an amino acid and potassium cyanate, and the Biltz reaction, involving the reaction of a 1,2-dicarbonyl compound with urea.[4] However, the Bucherer-Bergs reaction is often preferred for its simplicity and the availability of starting materials.[3]
Q4: What are the primary factors that influence the reaction yield?
A4: Key factors that significantly impact the yield include reaction temperature, reaction time, reagent ratios, solvent choice, and the solubility of the starting materials.[1][5] Performing the reaction in a sealed vessel can also dramatically improve yields by preventing the escape of volatile reagents like ammonia and carbon dioxide.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Volatilization of Reagents | Ammonium carbonate can decompose into ammonia and carbon dioxide, which can escape from an open reaction vessel.[5] Solution: Conduct the reaction in a sealed, pressure-rated vessel (e.g., a steel bomb) to prevent the loss of these volatile components. This has been shown to significantly increase yields.[1][5] |
| Suboptimal Temperature | The typical temperature range for the Bucherer-Bergs reaction is 60-70°C.[1] However, less reactive ketones may require higher temperatures. Solution: Gradually increase the reaction temperature. For some substrates, heating up to 110-150°C in a closed vessel has led to substantially improved yields.[5][6] |
| Poor Solubility of Starting Material | If the starting ketone (4-oxo-4-phenylbutanoic acid) has poor solubility in the standard ethanol/water mixture, the reaction rate can be hindered.[5] Solution: Consider using alternative solvents like propylene glycol or melted acetamide, which have been reported to produce yields as high as 91-96% for similar syntheses.[1][5] |
| Incorrect Reagent Ratios | The stoichiometry of the reactants is crucial for optimal results. Solution: A molar ratio of 1:2:2 for the ketone:KCN:(NH₄)₂CO₃ is commonly recommended to ensure balanced reactivity.[7][8] |
| Short Reaction Time | Some ketones, particularly sterically hindered ones, require longer reaction times for complete conversion. For example, the synthesis of phenytoin from benzophenone saw a yield increase from 7% to 67% when the reaction time was extended from 10 to 90 hours.[1] Solution: Increase the reaction time and monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. |
Problem 2: Significant Formation of Side Products
| Potential Cause | Recommended Solution |
| Hydrolysis of Hydantoin Ring | The hydantoin ring can be hydrolyzed during the acidic workup, forming ureido acids or amides.[5] Solution: Carefully control the pH during the acidification step. Avoid prolonged exposure to highly acidic or basic conditions. Perform the workup at a low temperature to minimize hydrolysis. |
| Polymerization of Starting Material | Aldehydes and some ketones can be prone to polymerization under the reaction conditions.[5] Solution: The use of ultrasonication can be an effective improvement. It allows the reaction to be carried out at lower temperatures and with shorter reaction times, which can mitigate polymerization and often leads to higher yields.[9] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Contamination with Unreacted Ketone | The final product may be contaminated with the starting ketone. Solution: After acidification to precipitate the hydantoin, the collected solid can be leached with a dilute sodium hydroxide solution. The hydantoin will dissolve, leaving the unreacted ketone behind, which can then be removed by filtration. The desired product is then re-precipitated by acidifying the filtrate.[6] |
| Product Discoloration | The use of aged cyanohydrin intermediates can lead to a red discoloration of the final product that is difficult to remove.[10] Solution: If preparing the cyanohydrin intermediate separately, ensure it is used promptly after preparation.[10] For the direct Bucherer-Bergs reaction, ensure high-purity starting materials. Recrystallization from an ethanol/water mixture is a common method for purification.[8] |
Experimental Protocols
Protocol 1: Bucherer-Bergs Synthesis of this compound
This protocol is a generalized procedure based on established methods for the Bucherer-Bergs reaction.[1][6] Optimization may be required.
Materials:
-
4-oxo-4-phenylbutanoic acid
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (50-60%)
-
Hydrochloric acid (HCl) for workup
-
Propylene glycol (optional, as an alternative solvent)
Procedure:
-
In a high-pressure steel reaction vessel, combine 4-oxo-4-phenylbutanoic acid (1 molar equivalent), potassium cyanide (2 molar equivalents), and ammonium carbonate (2.2 molar equivalents).
-
Add a 1:1 mixture of ethanol and water (or propylene glycol for improved solubility) to the vessel.
-
Seal the vessel securely.
-
Heat the mixture to 110-130°C with constant stirring for 6-12 hours.
-
After the reaction period, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
Transfer the reaction mixture to a beaker and acidify slowly with concentrated HCl until the pH is approximately 2-3 to precipitate the crude product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
-
Dry the purified product under vacuum to yield this compound.
Visualized Workflows and Logic
Caption: A typical experimental workflow for the Bucherer-Bergs synthesis of hydantoins.
Caption: A logical flowchart to diagnose and resolve common causes of low product yield.
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]
- 3. mdpi.com [mdpi.com]
- 4. ikm.org.my [ikm.org.my]
- 5. benchchem.com [benchchem.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. The following information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Researchers may encounter several issues during the purification of this compound. This guide addresses common problems and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent system. The cooling process was too rapid, preventing crystal formation. An excessive amount of solvent was used. | Test a variety of solvent systems to find one in which the compound is sparingly soluble at room temperature but soluble at elevated temperatures. Allow the solution to cool slowly to promote crystal growth. Use a minimal amount of hot solvent to dissolve the compound. |
| Product is Oily or Gummy, Not Crystalline | Presence of impurities that inhibit crystallization. The solvent is not appropriate for crystallization. | Try to purify a small sample using column chromatography to remove impurities and then attempt recrystallization. Experiment with different solvent systems or solvent combinations. |
| Discolored Product (e.g., yellow or brown tint) | Presence of colored impurities from the synthesis. Decomposition of the compound at high temperatures. | Add a small amount of activated charcoal to the hot solution before filtration during recrystallization to adsorb colored impurities. Avoid prolonged heating during the dissolution step. |
| Incomplete Removal of Starting Materials or Byproducts | The chosen purification method is not effective for separating the specific impurities. | Utilize column chromatography with an appropriate stationary and mobile phase to separate the desired compound from impurities. Consider an acid-base extraction to separate the carboxylic acid product from neutral or basic impurities. |
| Multiple Spots on Thin-Layer Chromatography (TLC) After Purification | The purification was not successful in removing all impurities. The compound may be degrading on the TLC plate. | Re-purify the compound using the same or a different method (e.g., repeat recrystallization or perform column chromatography). Use a less acidic or basic TLC plate and a suitable eluent system. |
Frequently Asked Questions (FAQs)
Q1: What is the general appearance and stability of this compound?
A1: this compound is typically a white to off-white crystalline powder.[1] It should be stored in a cool, dry place, typically at 2-8°C, to ensure stability.[1]
Q2: What are the recommended methods for purifying this compound?
A2: While specific literature on the purification of this exact molecule is limited, standard techniques for purifying crystalline organic acids are applicable. These include:
-
Recrystallization: This is often the first method of choice for crystalline solids.
-
Column Chromatography: Useful for separating the target compound from closely related impurities.[2]
-
Acid-Base Extraction: Can be effective in separating the carboxylic acid product from neutral or basic impurities.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is poorly soluble at room temperature but highly soluble at an elevated temperature. A good starting point for a polar molecule containing a carboxylic acid and a hydantoin ring would be to test solvents such as water, ethanol, methanol, ethyl acetate, or mixtures of these with a less polar co-solvent like hexanes. Systematic solvent screening is recommended.
Q4: How can I monitor the purity of the compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a reaction and the purity of column fractions or the final product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on purity.[3]
Q5: What are the potential impurities I should be aware of?
A5: Without a specific synthetic route, potential impurities can be inferred from the structure. These may include unreacted starting materials, reagents from the synthesis, and side-products formed during the reaction. Given the hydantoin structure, hydrolysis of the ring is a potential side reaction, especially under strong acidic or basic conditions.
Experimental Protocols
The following are generalized experimental protocols for the purification of a crystalline organic acid like this compound. Researchers should adapt these methods based on their specific experimental observations.
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the compound.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase Selection: For a polar compound like this, silica gel is a common choice for the stationary phase.
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase (eluent). A good eluent system will give the desired compound an Rf value of approximately 0.3-0.4. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used.
-
Column Packing: Prepare a slurry of the silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for the purification process.
References
- 1. 3-(2,5-dioxo-4-phenyl-imidazolidin-4-yl)propanoic acid, CasNo.6939-92-0 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydantoin Synthesis
Welcome to the technical support center for hydantoin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of hydantoins.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in hydantoin synthesis?
A1: The most prevalent side reactions include racemization or epimerization of chiral centers, hydrolysis of the hydantoin ring to form ureido acids or amides, polymerization of aldehyde starting materials, and competing reactions such as the benzoin condensation with aromatic aldehydes.
Q2: How can I minimize racemization during the synthesis of chiral hydantoins?
A2: Racemization is a significant issue, particularly when using activating agents like 1,1'-carbonyldiimidazole (CDI), which can lead to complete racemization.[1] To preserve stereochemical integrity, using triphosgene (0.4 equivalents) with a base like pyridine is recommended, which has been shown to yield high enantiomeric excess (>96%).[1] Careful control of the reaction temperature and pH is also crucial to prevent epimerization.
Q3: My reaction yield is low. What are the likely causes?
A3: Low yields in hydantoin synthesis can stem from several factors:
-
Incomplete reaction: This can be due to suboptimal reagent ratios, temperature, or reaction time. For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for the ketone:KCN:(NH₄)₂CO₃ is often recommended.
-
Poor solubility of starting materials: If the aldehyde or ketone is not soluble in the reaction solvent (commonly ethanol/water), the reaction rate can be significantly hindered.
-
Volatilization of reagents: In the Bucherer-Bergs synthesis, ammonium carbonate can decompose and escape from an open reaction vessel. Performing the reaction in a sealed container can improve yields.
-
Side product formation: The formation of the side products discussed in this guide will naturally lower the yield of the desired hydantoin.
Q4: Can I use any aldehyde or ketone in the Bucherer-Bergs reaction?
A4: While the Bucherer-Bergs reaction is versatile, certain substrates can be problematic. Aromatic aldehydes can undergo a competing benzoin condensation.[2] Aldehydes are also prone to polymerization under the reaction conditions. Ketones are generally more suitable substrates.
Troubleshooting Guides
Issue 1: Presence of Ureido Acid or Amide Impurity in the Final Product
Symptoms:
-
Broad peaks in NMR spectrum, suggesting the presence of a carboxylic acid or amide.
-
Unexpectedly high polarity of the product mixture on TLC.
-
Difficulty in crystallization of the final product.
Cause: The hydantoin ring is susceptible to hydrolysis, particularly during the workup phase under strongly acidic or basic conditions. This opens the ring to form the corresponding ureido acid or amide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ureido acid/amide impurity.
Experimental Protocol: Purification of Hydantoin from Ureido Acid Impurity
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Water Addition: Slowly add hot water to the solution until it becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less polar hydantoin. The more polar ureido acid tends to remain in the mother liquor.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Purity Check: Analyze the purity of the crystals by TLC or NMR. Repeat the recrystallization if necessary.
Issue 2: Racemization or Low Enantiomeric Excess (ee) in Chiral Hydantoin Synthesis
Symptoms:
-
Chiral HPLC analysis shows two peaks of nearly equal area for the enantiomers.
-
Specific rotation of the product is close to zero.
Cause: The choice of reagents and reaction conditions can lead to racemization. As mentioned, CDI is a known culprit in causing complete racemization.[1] The basic conditions used in some cyclization steps can also cause epimerization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
Experimental Protocol: Synthesis of Enantiomerically Pure Hydantoins using Triphosgene [1]
-
Reactant Preparation: Dissolve the enantiomerically pure α-amino amide (1.0 mmol) and pyridine (2.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Triphosgene Addition: Slowly add a solution of triphosgene (0.4 mmol) in anhydrous dichloromethane (5 mL) to the cooled reaction mixture over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically pure hydantoin.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Issue 3: Low Yield in Bucherer-Bergs Reaction and Formation of a Sticky Byproduct
Symptoms:
-
Low isolated yield of the desired hydantoin.
-
Formation of a viscous, polymeric material in the reaction flask.
Cause: Aldehyde starting materials are prone to polymerization under the basic and thermal conditions of the Bucherer-Bergs reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aldehyde polymerization.
Data on Reaction Conditions and Side Products
Table 1: Influence of Cyclizing Agent on Enantiomeric Excess (ee) in Chiral Hydantoin Synthesis
| Cyclizing Agent | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 1,1'-Carbonyldiimidazole (CDI) | Pyridine | CH₂Cl₂ | Room Temp | ~80 | ~0 (complete racemization) | [1] |
| Triphosgene | Pyridine | CH₂Cl₂ | 0 to Room Temp | 41-80 | >96 | [1] |
Table 2: Troubleshooting Guide for Bucherer-Bergs Reaction Conditions
| Issue | Potential Cause | Recommended Action | Expected Outcome | Reference |
| Low Yield | Volatilization of (NH₄)₂CO₃ | Perform reaction in a sealed vessel (e.g., steel bomb). | Significantly increased yield. | |
| Low Yield | Suboptimal Temperature | For less reactive ketones (e.g., benzophenone), increase temperature to ~110°C. | Improved yield (e.g., from 7% to 75% for phenytoin). | [3] |
| Low Yield | Poor Solubility of Starting Material | Use alternative solvents like propylene glycol or melted acetamide. | Higher yields (e.g., 91-96% for phenytoin). | [3] |
| Side Product Formation | Suboptimal Reagent Ratios | Use a molar ratio of 1:2:2 for ketone:KCN:(NH₄)₂CO₃. | Balanced reactivity, minimized side products. | [4] |
| Ureido Acid/Amide Formation | Improper pH during Workup | Carefully control pH during acidification; avoid prolonged exposure to strong acids/bases. | Minimized hydrolysis of the hydantoin ring. |
Reaction Mechanisms
Main Reaction: Bucherer-Bergs Synthesis
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
Side Reaction: Hydrolysis of Hydantoin
Caption: Hydrolysis of the hydantoin ring.
Competing Reaction: Benzoin Condensation
Caption: Competing pathways for aromatic aldehydes.[2][5][6][7][8]
References
- 1. Synthesis of Hydantoins from Enantiomerically Pure α-Amino Amides without Epimerization [organic-chemistry.org]
- 2. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Benzoin Condensation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Mechanism Of The Benzoin Condensation And Related Studies [etd.iisc.ac.in]
Technical Support Center: Chiral Integrity in Phenylhydantoin Synthesis
Welcome to the Technical Support Center for the enantioselective synthesis of phenylhydantoin. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during the synthesis of phenylhydantoin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during phenylhydantoin synthesis?
A1: The principal cause of racemization is the formation of a planar, achiral enolate intermediate at the C5 position of the hydantoin ring. Under basic or acidic conditions, the proton at the stereocenter can be abstracted, leading to the loss of stereochemical integrity. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a racemic mixture.
Q2: Which synthetic routes are most susceptible to racemization?
A2: Synthetic routes that involve strong bases, high temperatures, or certain coupling reagents are particularly prone to racemization. For instance, the Bucherer-Bergs reaction is known to produce racemic hydantoins. Also, the use of 1,1'-carbonyldiimidazole (CDI) in the cyclization of α-amino amides to form hydantoins has been shown to cause complete racemization.[1]
Q3: How does the choice of coupling reagent impact stereochemical purity?
A3: The choice of coupling reagent is critical. Reagents like CDI can lead to the formation of an imidazole carbamate intermediate that facilitates racemization.[1][2] In contrast, reagents like triphosgene have been demonstrated to maintain high stereochemical integrity, yielding hydantoins with excellent enantiomeric excess.[1]
Q4: Can the choice of base influence the degree of racemization?
A4: Absolutely. The strength and steric hindrance of the base used can significantly affect the rate of racemization. Stronger, less sterically hindered bases are more likely to abstract the α-proton, leading to enolization and racemization. Weaker or more sterically hindered bases, such as pyridine or collidine, are generally preferred.[3]
Q5: What is the role of the solvent in preventing racemization?
A5: The solvent can influence the stability of the transition state leading to racemization. Non-polar solvents may be preferable in some cases as they can disfavor the formation of the charged enolate intermediate. The solvent can also affect the basicity of the catalyst, thereby influencing the rate of racemization.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the enantioselective synthesis of phenylhydantoin.
Issue 1: High levels of the undesired enantiomer detected in the final product.
| Possible Cause | Solution |
| Inappropriate Coupling Reagent | Avoid using 1,1'-carbonyldiimidazole (CDI). Instead, utilize triphosgene for the cyclization of the α-amino amide precursor. This has been shown to yield high enantiomeric excess (>96%).[1] |
| Strong Base | Use a weaker, sterically hindered base like pyridine or 2,4,6-collidine instead of stronger bases such as diisopropylethylamine (DIPEA). |
| Elevated Reaction Temperature | Perform the cyclization at the lowest effective temperature. For the triphosgene method, the reaction is typically carried out at 0 °C to room temperature. |
| Prolonged Reaction Time | Monitor the reaction progress closely and work up the reaction as soon as it is complete to minimize the exposure of the product to conditions that may induce racemization. |
Issue 2: Low overall yield of the desired phenylhydantoin.
| Possible Cause | Solution |
| Incomplete reaction | Ensure all reagents are of high purity and anhydrous where necessary. Optimize the stoichiometry of the reagents. For the triphosgene method, using 0.4 equivalents of triphosgene is recommended.[1] |
| Side reactions | The formation of byproducts can be minimized by carefully controlling the reaction temperature and the rate of addition of reagents. |
| Product loss during purification | Optimize the purification method. If using column chromatography, consider using a less acidic or a deactivated silica gel to prevent on-column epimerization. |
Quantitative Data on Racemization Control
The selection of the appropriate coupling reagent is paramount for maintaining the stereochemical integrity of phenylhydantoin. The following table summarizes the comparative performance of different reagents in the synthesis of hydantoins from enantiomerically pure α-amino amides.
| Coupling Reagent | Base | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Triphosgene | Pyridine | >96% | 41-80% | [1] |
| 1,1'-Carbonyldiimidazole (CDI) | N/A | Complete Racemization | N/A | [1] |
Experimental Protocols
Key Experiment: Enantioselective Synthesis of 5-Phenylhydantoin using Triphosgene
This protocol is adapted from the synthesis of enantiomerically pure hydantoins from α-amino amides.[1]
Materials:
-
L-Phenylglycine amide
-
Triphosgene
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of L-phenylglycine amide (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add pyridine (2.0 mmol) dropwise.
-
In a separate flask, prepare a stock solution of triphosgene (0.4 mmol) in anhydrous THF (5 mL).
-
Slowly add the triphosgene solution to the amino amide solution at 0 °C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically pure 5-phenylhydantoin.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Mechanism of racemization of phenylhydantoin via a planar enolate intermediate.
Caption: Experimental workflow for the enantioselective synthesis of 5-phenylhydantoin.
References
Technical Support Center: Chiral HPLC of Hydantoin Derivatives
Welcome to the technical support center for the chiral High-Performance Liquid Chromatography (HPLC) of hydantoin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor or no resolution of my hydantoin enantiomers?
A1: Poor resolution in the chiral separation of hydantoin derivatives can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is crucial for enantioseparation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used for hydantoin derivatives.[1][2][3][4] If you are not seeing separation, the chosen CSP may not have the appropriate chiral recognition mechanism for your specific analyte. It is often necessary to screen multiple CSPs with different selectivities.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and concentration of the alcohol modifier (e.g., 2-propanol, ethanol) in the normal-phase mode, significantly impacts resolution.[1][2][3] The polarity of the mobile phase affects the interaction between the analyte and the CSP. For acidic or basic hydantoin derivatives, the addition of a small percentage of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase may be necessary to improve peak shape and resolution.[5]
-
Incorrect Temperature: Column temperature can influence the thermodynamics of the chiral recognition process. Sometimes, operating at sub-ambient temperatures can enhance resolution, while in other cases, elevated temperatures may be beneficial. It is a parameter worth investigating during method development.
-
Flow Rate: Chiral separations can be sensitive to the flow rate. A lower flow rate often allows for more interaction time between the analytes and the CSP, which can lead to improved resolution.
Q2: What is causing peak splitting in my chromatogram?
A2: Peak splitting can be a frustrating issue. It can be caused by several factors, not all of which are related to the chiral separation itself:
-
Column Void or Blocked Frit: If all peaks in your chromatogram are split, it could indicate a physical problem with the column, such as a void at the column inlet or a partially blocked frit.[6][7][8] This can cause the sample to travel through the column in two different paths, leading to split peaks.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting.[7][8] It is always best to dissolve the sample in the mobile phase or a weaker solvent if possible.
-
Co-eluting Impurity: If only the peak of interest is splitting, it might be due to a co-eluting impurity that has a very similar retention time.[6]
-
On-Column Racemization: While less common, it is possible for some hydantoin derivatives to racemize under certain chromatographic conditions (e.g., inappropriate pH or temperature), leading to peak distortion.
Q3: My peaks are tailing. How can I improve the peak shape?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For hydantoin derivatives, which can have acidic protons on the hydantoin ring, this can be a common issue.
-
Acidic/Basic Additives: For acidic hydantoins, adding a small amount of a stronger acid (like trifluoroacetic acid) to the mobile phase can help to protonate residual silanol groups on the silica support of the CSP, reducing secondary interactions. For basic hydantoins, a basic additive (like diethylamine) can be beneficial.[5]
-
Mobile Phase Optimization: Adjusting the concentration and type of alcohol modifier in the mobile phase can sometimes improve peak shape.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Q4: How do I choose the right chiral stationary phase for my hydantoin derivative?
A4: The selection of the optimal CSP often requires an empirical screening approach. However, based on published literature, polysaccharide-based CSPs are a good starting point for hydantoin derivatives.[1][2][3][4]
-
Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) are frequently reported to provide good separation for a wide range of hydantoin derivatives.[1][2][4]
-
The structure of your specific hydantoin derivative will influence the choice of CSP. For example, bulky substituents on the hydantoin ring can play a significant role in the chiral recognition mechanism.[1][2]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Resolution
This guide provides a systematic approach to diagnosing and resolving poor enantiomeric resolution of hydantoin derivatives.
Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor resolution in chiral HPLC of hydantoin derivatives.
Guide 2: Diagnosing Peak Shape Problems
This guide helps to identify the cause of peak splitting and tailing.
Logical Flow for Diagnosing Peak Shape Issues
Caption: A decision tree to diagnose and resolve common peak shape problems.
Data Presentation
The following tables summarize typical starting conditions for the chiral HPLC of hydantoin derivatives based on literature data. These should be used as a starting point for method development.
Table 1: Recommended Chiral Stationary Phases and Mobile Phases
| Chiral Stationary Phase | Typical Mobile Phase Composition | Comments |
| Chiralpak® AD | n-Hexane / 2-Propanol (e.g., 90:10, v/v) | A versatile column for a wide range of hydantoin derivatives.[1][2] |
| Chiralcel® OD | n-Hexane / Ethanol (e.g., 80:20, v/v) | Often shows different selectivity compared to Chiralpak® AD.[1][2] |
| Chiralcel® OJ | n-Hexane / 2-Propanol (e.g., 90:10, v/v) | Can provide complementary separations to AD and OD columns.[1] |
Table 2: Influence of Mobile Phase Modifiers on Separation
| Parameter | Typical Range | Effect on Separation |
| Alcohol Modifier % | 5 - 30% | Increasing the percentage of alcohol generally decreases retention time. The optimal percentage for resolution needs to be determined empirically. |
| Acidic Additive (TFA) | 0.1% | Can improve peak shape for acidic analytes and influence selectivity.[5] |
| Basic Additive (DEA) | 0.1% | Can improve peak shape for basic analytes and influence selectivity.[5] |
Experimental Protocols
Protocol 1: General Method Development for Chiral Separation of Hydantoin Derivatives
This protocol outlines a general strategy for developing a chiral HPLC method for a new hydantoin derivative.
Workflow for Chiral Method Development
Caption: A systematic workflow for developing a chiral HPLC method for hydantoin derivatives.
Detailed Steps:
-
Column Screening:
-
Prepare your hydantoin derivative sample in a suitable solvent (preferably the mobile phase).
-
Screen the sample on at least two different polysaccharide-based chiral stationary phases (e.g., Chiralpak® AD and Chiralcel® OD).
-
Use a generic mobile phase for the initial screening, for example, n-Hexane/2-Propanol (90:10, v/v) at a flow rate of 1.0 mL/min.
-
-
Mobile Phase Screening:
-
For the column that shows the best initial separation, screen different alcohol modifiers (2-propanol and ethanol).
-
Vary the ratio of hexane to alcohol (e.g., 95:5, 90:10, 80:20 v/v) to find the optimal balance between retention and resolution.
-
-
Optimization:
-
Once a promising column and mobile phase system are identified, fine-tune the mobile phase composition by making smaller changes to the alcohol percentage.
-
If peak tailing is observed, add 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds to the mobile phase.
-
Investigate the effect of column temperature on the separation. Start at ambient temperature and then explore temperatures from 10°C to 40°C.
-
Optimize the flow rate. While 1.0 mL/min is a common starting point, reducing the flow rate (e.g., to 0.5 mL/min) may improve resolution.
-
-
Method Validation:
-
Once the optimal conditions are established, validate the method according to ICH guidelines or your internal standard operating procedures. This typically includes assessing specificity, linearity, range, accuracy, precision, and robustness.[2]
-
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. acdlabs.com [acdlabs.com]
- 8. rheniumgroup.co.il [rheniumgroup.co.il]
Technical Support Center: 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions regarding solubility issues encountered with 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid (also known as 5-phenyl-5-(2-carboxyethyl)hydantoin). Given the limited publicly available data on this specific molecule, the guidance provided is based on the general physicochemical properties of structurally related hydantoin derivatives and phenyl-substituted carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic moieties. The molecule contains a bulky, nonpolar phenyl group and a rigid hydantoin ring, both of which contribute to low aqueous solubility. Conversely, the presence of a carboxylic acid group and two amide protons in the hydantoin ring provides sites for ionization and hydrogen bonding, which can be exploited to enhance solubility, particularly through pH modification.
Q2: Why is my compound not dissolving in aqueous buffers like PBS?
A2: The limited aqueous solubility is expected due to the compound's hydrophobic phenyl group. In neutral buffers such as PBS (pH 7.4), the carboxylic acid group is only partially ionized. To achieve complete dissolution, it is often necessary to raise the pH to fully deprotonate the carboxylic acid, significantly increasing the molecule's polarity and interaction with water.
Q3: Can I use organic co-solvents to prepare a stock solution?
A3: Yes, using water-miscible organic solvents is a standard approach for preparing high-concentration stock solutions of poorly soluble compounds. Solvents like DMSO, DMF, and ethanol are commonly used. However, it is crucial to consider the tolerance of your downstream application (e.g., cell culture) to these solvents, as they can be toxic at higher concentrations.
Troubleshooting Guide
Issue 1: Compound Crashes Out of Solution When Diluting Stock
If you observe precipitation when diluting a high-concentration organic stock solution into an aqueous buffer, follow this troubleshooting workflow.
Technical Support Center: Optimizing the Bucherer-Bergs Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Bucherer-Bergs synthesis of hydantoins.
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for a Bucherer-Bergs synthesis?
A1: The Bucherer-Bergs reaction is a one-pot synthesis that forms 5,5-disubstituted hydantoins from a ketone or aldehyde, an alkali metal cyanide (like potassium or sodium cyanide), and ammonium carbonate.[1][2] Typically, the reactants are heated in a solvent, commonly a mixture of ethanol and water, for several hours.[3] The desired hydantoin product often precipitates from the reaction mixture upon cooling or acidification and can then be purified by recrystallization.[4]
Q2: What is the optimal molar ratio of reactants?
A2: A commonly recommended molar ratio for the ketone:cyanide:ammonium carbonate is 1:2:2 to achieve a balance in reactivity.[4] However, the optimal ratio can vary depending on the substrate and other reaction conditions. For instance, in the synthesis of 5,5-dimethylhydantoin from acetone, a ratio of 1 part acetone to 2 parts potassium cyanide and 4 parts ammonium carbonate has been used.[5]
Q3: How does pH affect the Bucherer-Bergs synthesis?
A3: Maintaining a pH between 8 and 9 is crucial for the success of the reaction.[4] Ammonium carbonate in the reaction mixture acts as a buffer to maintain this optimal pH range.[4] Strongly alkaline conditions can lead to the degradation of the cyanide reactant, while acidic conditions can inhibit the formation of the necessary cyanohydrin intermediate.[4]
Q4: What are common solvents used in this synthesis, and how do they impact the reaction?
A4: The most common solvent system is a mixture of water and a water-miscible organic solvent like ethanol.[3] 50% ethanol has been reported to be an effective solvent for many aldehydes and ketones.[1] For substrates with low solubility in aqueous ethanol, other solvents like propylene glycol or molten acetamide have been used to achieve higher yields, particularly in a sealed reaction vessel.[3] The choice of solvent can significantly impact reaction time and yield, especially for less reactive or poorly soluble starting materials.
Q5: What are some modern advancements to the classical Bucherer-Bergs reaction conditions?
A5: Several improvements to the classical Bucherer-Bergs synthesis have been developed to enhance yields, reduce reaction times, and improve safety. The use of ultrasonication has been shown to accelerate the reaction, allowing it to be carried out at lower temperatures with shorter reaction times and simpler work-up procedures.[1] Additionally, continuous flow synthesis has been demonstrated to be a highly efficient method, enabling almost quantitative conversions in short reaction times by improving the mixing of biphasic reaction mixtures and preventing the loss of volatile reagents.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Hydantoin | 1. Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures. 2. Short Reaction Time: The reaction may not have proceeded to completion. 3. Poor Substrate Solubility: The starting ketone or aldehyde is not sufficiently soluble in the reaction medium. 4. Incorrect pH: The pH of the reaction mixture is outside the optimal range of 8-9.[4] 5. Formation of Stable Intermediates: For some substrates, the cyanohydrin intermediate may be very stable and reluctant to react further. | 1. Increase Temperature: Gradually increase the reaction temperature. For many substrates, refluxing at 80-100°C is effective.[4] For particularly unreactive substrates like benzophenone, temperatures up to 110°C in a closed vessel have been shown to improve yields.[3] 2. Increase Reaction Time: Prolong the reaction time. For the synthesis of phenytoin from benzophenone, increasing the reaction time from 10 hours to 90 hours raised the yield from 7% to 67%.[3] 3. Change Solvent System: For poorly soluble substrates, consider using alternative solvents such as propylene glycol, acetamide, or formamide.[3][8] 4. Monitor and Adjust pH: Although ammonium carbonate acts as a buffer, ensuring sufficient excess is present can help maintain the optimal pH. 5. Modify Reaction Conditions: If cyanohydrin is the main product, consider alternative methods like the Urech hydantoin synthesis, which starts from a pre-formed cyanohydrin. |
| Formation of Side Products | 1. Excess Cyanide: An excess of cyanide can lead to side reactions, such as over-alkylation.[4] 2. Polymerization of Aldehyde: Some aldehydes are prone to polymerization under the reaction conditions. | 1. Optimize Reagent Stoichiometry: Carefully control the molar ratio of reactants. A 1:2:2 ratio of ketone:cyanide:ammonium carbonate is a good starting point.[4] 2. Control Temperature and Concentration: Lowering the reaction temperature and using more dilute conditions may help to minimize polymerization. |
| Difficult Purification of the Product | 1. Presence of Unreacted Starting Material: The reaction did not go to completion. 2. Formation of Soluble Byproducts: Side reactions may have produced impurities that are difficult to separate from the desired product. | 1. Optimize Reaction Conditions for Full Conversion: Refer to the solutions for "Low or No Yield of Hydantoin" to drive the reaction to completion. 2. Recrystallization: Most hydantoins are crystalline and can be effectively purified by recrystallization from suitable solvents, such as ethanol/water mixtures.[3][4] 3. Acidification and Washing: After the reaction, acidifying the mixture with an acid like HCl can help precipitate the hydantoin product, which can then be washed to remove impurities.[4] |
Data Presentation
Table 1: Optimization of Phenytoin Synthesis from Benzophenone [3]
| Reaction Time (hours) | Temperature (°C) | Solvent | Cyanide Salt | Yield (%) |
| 10 | 58-62 | 60% Ethanol | NaCN | 7 |
| 90 | 58-62 | 60% Ethanol | NaCN | 67 |
| Not Specified | 110 (closed vessel) | 60% Ethanol | NaCN | 75 |
| Not Specified | Not Specified | Propylene Glycol or Acetamide | KCN | 91-96 |
Experimental Protocols
Protocol 1: Synthesis of 5,5-Dimethylhydantoin from Acetone [5]
-
Reactant Preparation: In a suitable reaction vessel, combine acetone, potassium cyanide (2 molar equivalents), and ammonium carbonate (4 molar equivalents).
-
Reaction: The specific solvent and temperature conditions are not detailed in the source, but a typical Bucherer-Bergs reaction would involve heating in an aqueous ethanol solution.
-
Work-up and Purification: After the reaction is complete, the mixture is typically cooled, and the product is isolated by filtration. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis of 4-tert-butylcyclohexanone Spirohydantoin [9]
-
Reactant Preparation: A solution of 4-tert-butylcyclohexanone (15 g), potassium cyanide (6.8 g), and ammonium carbonate (42 g) in ethanol (220 ml) and water (220 ml) is prepared.
-
Reaction: The solution is heated under reflux at 50-55°C for 5 hours.
-
Work-up and Purification: The reaction mixture is diluted with water and cooled. The precipitated solid is filtered off, washed with water, and recrystallized from absolute ethanol to yield the pure hydantoin product.
Visualizations
Caption: Reaction mechanism of the Bucherer-Bergs synthesis.
Caption: A simplified troubleshooting workflow for low yields.
Caption: General experimental workflow for Bucherer-Bergs synthesis.
References
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. Bucherer-Bergs Reaction [organic-chemistry.org]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Continuous synthesis of hydantoins: Intensifying the Bucherer–Bergs reaction [research-explorer.ista.ac.at]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Characterization of Impurities in 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the characterization of impurities in 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its impurities.
| Issue | Possible Cause | Suggested Solution |
| Poor chromatographic peak shape (tailing or fronting) for the main peak and/or impurities. | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. - Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For this acidic compound, a pH between 2.5 and 4.0 is a good starting point. - Reduce the injection volume or sample concentration. - Add a competing agent to the mobile phase (e.g., triethylamine) to block active sites on the stationary phase. - Replace the column with a new one of the same type. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Appearance of new, unexpected peaks in the chromatogram. | - Sample degradation. - Contamination from solvent or glassware. - Carryover from previous injections. | - Prepare samples fresh and store them at low temperatures (2-8°C) away from light.[1] - Use high-purity solvents and thoroughly clean all glassware. - Implement a robust needle wash program on the autosampler. |
| Difficulty in identifying and characterizing a low-level impurity by LC-MS. | - Co-elution with another component. - Low ionization efficiency of the impurity. - Insufficient concentration for fragmentation. | - Optimize the chromatographic method to achieve better separation. - Try different ionization sources (e.g., APCI instead of ESI). - Perform impurity enrichment by concentrating the sample or using preparative chromatography to isolate the impurity. |
| NMR spectrum of an isolated impurity is complex or shows broad peaks. | - Presence of multiple conformers or tautomers. - Paramagnetic impurities. - Insufficient sample purity. | - Acquire the NMR spectrum at different temperatures to observe potential changes in conformational equilibrium. - Check for the presence of metal ions and consider using a chelating agent. - Further purify the isolated impurity using techniques like preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities can originate from various stages of the manufacturing process and storage.[2] Potential sources include:
-
Starting materials and reagents: Unreacted starting materials or impurities present in them.
-
By-products: Formed during the synthesis of the active pharmaceutical ingredient (API).
-
Intermediates: Unreacted intermediates from the synthetic route.
-
Degradation products: Formed due to hydrolysis, oxidation, or photolysis of the API during manufacturing or storage.[3]
-
Residual solvents: Solvents used during the synthesis and purification process.[2]
Q2: What are the common types of impurities expected for a hydantoin derivative like this?
Based on the structure, potential impurities could include:
-
Diastereomers: If the synthesis is not stereospecific.
-
Hydrolysis products: Opening of the hydantoin ring to form an amino acid derivative.
-
Decarboxylation products: Loss of the carboxylic acid group.
-
Oxidation products: Oxidation of the phenyl ring or other parts of the molecule.
-
Starting material-related impurities: For example, precursors to the hydantoin ring.
Q3: What are the regulatory guidelines for reporting and controlling impurities in active pharmaceutical ingredients (APIs)?
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities in new drug substances.[4] Key thresholds for reporting, identification, and qualification of impurities are outlined in the ICH Q3A(R2) guideline.
Q4: Which analytical techniques are most suitable for the characterization of these impurities?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity characterization:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separation and quantification.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining the molecular weight of impurities and providing initial structural information.[2][3][5]
-
High-Resolution Mass Spectrometry (HRMS) provides accurate mass data to determine the elemental composition of impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of isolated impurities.[3][4]
-
Gas Chromatography (GC) is used for the analysis of volatile impurities, particularly residual solvents.[3][4]
Experimental Protocols
HPLC Method for Impurity Profiling
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.
LC-MS Method for Impurity Identification
-
Chromatographic conditions: Use the same HPLC method as described above.
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Range: m/z 50 - 1000
-
Data Acquisition: Acquire full scan data and tandem MS (MS/MS) data for the detected impurity peaks.
Impurity Isolation by Preparative HPLC
-
Column: A larger dimension C18 column (e.g., 21.2 mm x 250 mm, 5 µm).
-
Mobile Phase: Use the same mobile phase as the analytical method, but ensure the buffer is volatile if the fractions will be lyophilized (e.g., use ammonium formate instead of formic acid).
-
Loading: Dissolve a larger quantity of the sample and inject multiple times, collecting the fractions corresponding to the target impurity.
-
Post-collection: Combine the fractions, remove the solvent under reduced pressure, and lyophilize to obtain the isolated impurity.
Visualizations
References
- 1. 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid | 2179-05-7 [sigmaaldrich.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. scirp.org [scirp.org]
Technical Support Center: Scaling Up the Synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid.
I. Synthesis Overview: The Bucherer-Bergs Reaction
The most common and scalable method for synthesizing 5,5-disubstituted hydantoins, such as this compound, is the Bucherer-Bergs reaction.[1][2][3][4][5] This one-pot, multicomponent reaction involves treating a ketone or aldehyde with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate.[1][2][4]
II. Experimental Protocol: Bucherer-Bergs Synthesis
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on scale and laboratory conditions.
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-Oxo-4-phenylbutanoic acid in a 1:1 mixture of ethanol and water in a suitable reaction vessel.
-
Reagent Addition: To the solution, add potassium cyanide (or sodium cyanide) and ammonium carbonate. For balanced reactivity, a molar ratio of approximately 1:2:2 (keto acid:cyanide:ammonium carbonate) is recommended.[2]
-
Reaction Conditions: Heat the mixture to 60-70°C and stir for 12-24 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or HPLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7. This should be done in a fume hood as it may release hydrogen cyanide gas.
-
Precipitation and Filtration: The product will precipitate out of the solution upon acidification. Cool the mixture further in an ice bath to maximize precipitation. Collect the solid product by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.[6]
III. Scaling Up the Synthesis: Data Tables
When scaling up the synthesis, it is crucial to adjust reaction parameters to maintain yield and purity. The following tables provide a general guide for scaling the reaction.
Table 1: Reagent Quantities for Different Scales
| Scale (moles of Keto Acid) | 4-Oxo-4-phenylbutanoic acid (g) | Potassium Cyanide (g) | Ammonium Carbonate (g) | 1:1 Ethanol:Water (mL) |
| 0.1 | 17.82 | 13.02 | 19.22 | 200 |
| 0.5 | 89.10 | 65.10 | 96.10 | 1000 |
| 1.0 | 178.20 | 130.20 | 192.20 | 2000 |
| 5.0 | 891.00 | 651.00 | 961.00 | 10000 |
Table 2: Indicative Reaction Parameters for Different Scales
| Scale (moles) | Typical Reaction Time (hours) | Expected Yield Range (%) | Purity before Recrystallization (%) |
| 0.1 | 12 - 18 | 70 - 85 | 85 - 95 |
| 0.5 | 16 - 24 | 65 - 80 | 80 - 90 |
| 1.0 | 20 - 30 | 60 - 75 | 75 - 85 |
| 5.0 | 24 - 48 | 55 - 70 | 70 - 80 |
IV. Troubleshooting Guide
V. Frequently Asked Questions (FAQs)
Q1: The reaction has stalled and is not proceeding to completion. What should I do?
A1: An incomplete reaction is often due to insufficient heating or reaction time, especially at a larger scale. Ensure the internal temperature of the reaction mixture is maintained at 60-70°C. You can also try extending the reaction time and monitoring the progress. Another potential issue is the decomposition of ammonium carbonate; using fresh reagent is advisable.
Q2: The yield of my reaction is very low. What are the common causes?
A2: Low yields can result from several factors. Check that the molar ratios of your reagents are correct; an excess of the cyanide and ammonium carbonate is typically required.[2] Ensure the reaction has gone to completion. During work-up, make sure the pH is carefully adjusted to 6-7 to ensure complete precipitation of the product. If the pH is too low or too high, the product may remain in solution.
Q3: My final product is impure, even after recrystallization. What are the likely impurities?
A3: A common side product in the Bucherer-Bergs reaction is the corresponding α-ureido acid, which can form if the cyclization to the hydantoin is incomplete.[6] Polymerization of the starting materials or side reactions due to prolonged heating at high temperatures can also lead to impurities. Optimizing the reaction time and temperature can help minimize the formation of these byproducts.
Q4: Is it possible to use a different solvent system?
A4: While a 1:1 ethanol:water mixture is common, other solvents can be used. For starting materials with poor solubility, solvents like acetamide or dimethylformamide have been recommended.[6] However, changing the solvent will likely require re-optimization of the reaction conditions.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, this reaction involves the use of alkali metal cyanides, which are highly toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). The acidification step will generate hydrogen cyanide gas, which is extremely poisonous. Ensure this step is performed slowly and with adequate ventilation. Always follow proper waste disposal procedures for cyanide-containing waste.
References
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer-Bergs Reaction | Ambeed [ambeed.com]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Bucherer-Bergs Reaction [organic-chemistry.org]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Hydantoin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, giving rise to a diverse class of derivatives with a broad spectrum of biological activities. These compounds have been successfully developed into drugs for various therapeutic areas, including epilepsy, cancer, and infectious diseases. This guide provides an objective comparison of the biological performance of various hydantoin derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Anticonvulsant Activity: Modulating Neuronal Excitability
Hydantoin derivatives are well-established as effective anticonvulsant agents, with phenytoin being a prominent example. Their primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons, which play a crucial role in the initiation and propagation of action potentials. By stabilizing the inactivated state of these channels, hydantoin derivatives reduce the repetitive firing of neurons that is characteristic of seizures.
Comparative Efficacy of Hydantoin Derivatives in the Maximal Electroshock (MES) Test
The Maximal Electroshock (MES) test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures. The following table summarizes the median effective dose (ED50) of various hydantoin derivatives in this model. A lower ED50 value indicates higher potency.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Phenytoin | Mice | Intraperitoneal (i.p.) | 5.96 | [1] |
| SB2-Ph (a 5,5'-diphenylhydantoin Schiff base) | Mice | Intraperitoneal (i.p.) | 8.29 | [1] |
| Compound 6d (a triazolopyrimidine derivative) | Mice | Not Specified | 15.8 | [2] |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | Mice | Not Specified | 62.14 | [2] |
| Valproic Acid (Reference Drug) | Mice | Not Specified | 252.7 | [2] |
| Ethosuximide (Reference Drug) | Mice | Not Specified | >252.7 (in MES) | [2] |
Anticancer Activity: Targeting Key Signaling Pathways
Several hydantoin derivatives have demonstrated significant potential as anticancer agents. One of the key mechanisms underlying their antitumor activity is the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many cancers. By inhibiting key components of this pathway, hydantoin derivatives can induce apoptosis and suppress tumor growth.
Comparative Cytotoxicity of Hydantoin Derivatives Against Cancer Cell Lines
The in vitro anticancer activity of hydantoin derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Cyclohexyl-5-phenyl hydantoin (5g) | HeLa (Cervical Carcinoma) | 5.4 | [3] |
| 3-Cyclohexyl-5-phenyl hydantoin (5g) | MCF-7 (Breast Carcinoma) | 2 | [3] |
| 3-Benzhydryl-5-phenyl substituted hydantoin (5h) | HeLa (Cervical Carcinoma) | 21 | [3] |
| 3-Benzhydryl-5-phenyl substituted hydantoin (5h) | MCF-7 (Breast Carcinoma) | 20 | [3] |
| 3-Benzhydryl-5-phenyl substituted hydantoin (5h) | MiaPaCa-2 (Pancreatic Carcinoma) | 22 | [3] |
| 3-Benzhydryl-5-phenyl substituted hydantoin (5h) | H460 (Lung Carcinoma) | 23 | [3] |
| 3-Benzhydryl-5-phenyl substituted hydantoin (5h) | SW620 (Colon Carcinoma) | 21 | [3] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Hydantoin derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. Their mechanisms of action can be multifaceted, including the inhibition of essential enzymes, disruption of cell wall synthesis, and interference with protein synthesis.[4]
Comparative Antimicrobial Potency of Hydantoin Derivatives
The antimicrobial efficacy of hydantoin derivatives is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Nitrofurantoin | Staphylococcus aureus (MRSA) | 12.5 | [5] |
| Nitrofurantoin | Pseudomonas aeruginosa | >100 | [5] |
| Compound 22 (a cationic lipidated hydantoin) | Staphylococcus aureus (MRSA) | <1 | [5] |
| Compound 22 (a cationic lipidated hydantoin) | Pseudomonas aeruginosa | <1 | [5] |
| Compound 5 (a hydantoin derivative dimer) | Various bacteria (Geometric Mean) | 5.37 | [6] |
| Compound 7 (a hydantoin derivative dimer) | Various bacteria (Geometric Mean) | >100 | [6] |
| Compound 1 (a hydantoin derivative dimer) | Various bacteria (Geometric Mean) | >250 | [6] |
| Hyd6 (an alkenyl hydantoin) | Pseudomonas aeruginosa ATCC 27853 | 62.5 | [7] |
Experimental Protocols
Maximal Electroshock (MES) Test for Anticonvulsant Activity
Objective: To evaluate the ability of a compound to prevent the spread of seizures.
Animal Model: Male albino mice (20-30 g).
Procedure:
-
Administer the test compound intraperitoneally (i.p.) at various doses.
-
After a predetermined time for drug absorption, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Calculate the ED50, the dose that protects 50% of the animals, from the dose-response data.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hydantoin derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value from the dose-response curve.
Agar Well Diffusion Method for Antimicrobial Activity
Objective: To assess the antimicrobial activity of a compound against specific microorganisms.
Procedure:
-
Prepare a standardized inoculum of the test microorganism (bacteria or fungi).
-
Evenly spread the inoculum over the surface of an agar plate to create a lawn of microbial growth.
-
Aseptically punch wells (typically 6-8 mm in diameter) into the agar.
-
Add a specific volume of the hydantoin derivative solution at a known concentration into each well.
-
Incubate the plates under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Mechanisms of Action
Anticonvulsant Activity: Modulation of Voltage-Gated Sodium Channels
Hydantoin derivatives, such as phenytoin, exert their anticonvulsant effects by binding to voltage-gated sodium channels in their inactivated state. This binding stabilizes the inactivated state, making the channel unavailable to open and conduct sodium ions. This, in turn, reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity.
Caption: Hydantoin derivatives stabilize the inactivated state of voltage-gated sodium channels.
Anticancer Activity: Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active. Hydantoin derivatives can inhibit this pathway, leading to the suppression of downstream pro-survival signals and the induction of apoptosis in cancer cells.
Caption: Hydantoin derivatives can inhibit the PI3K/Akt pathway, leading to reduced cancer cell survival.
Experimental Workflow: Agar Well Diffusion Assay
The agar well diffusion assay is a standard method for screening the antimicrobial activity of chemical compounds. The workflow involves preparing a bacterial or fungal lawn on an agar plate, creating wells, adding the test compounds, and then measuring the resulting zones of inhibition.
Caption: A stepwise workflow for determining the antimicrobial activity of hydantoin derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Anticonvulsant Agents: A Focus on Hydantoin Scaffolds and Leading Therapeutics
For Immediate Release
A Comprehensive Guide for Neuropharmacology and Drug Development Professionals
This publication provides a detailed comparative analysis of the anticonvulsant properties of four key drugs: Phenytoin, a classic hydantoin-based therapeutic, Carbamazepine, Valproic Acid, and the newer generation drug, Levetiracetam. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of preclinical efficacy, neurotoxicity, and mechanistic data.
Due to the absence of publicly available experimental data on the anticonvulsant properties of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, this guide focuses on Phenytoin as a representative of the hydantoin class, for which a wealth of comparative data exists. This allows for a robust evaluation against other widely used anticonvulsants.
Comparative Efficacy and Neurotoxicity
The preclinical anticonvulsant efficacy and neurotoxicity of Phenytoin, Carbamazepine, Valproic Acid, and Levetiracetam have been evaluated in standardized rodent models. The Maximal Electroshock (MES) seizure test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test is a model for myoclonic and absence seizures. Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination.
The median effective dose (ED50) is the dose at which 50% of the animals are protected from seizures, and the median toxic dose (TD50) is the dose at which 50% of the animals exhibit motor impairment. A higher protective index (TD50/ED50) indicates a wider therapeutic window.
| Drug | MES ED50 (mg/kg, i.p. in mice) | scPTZ ED50 (mg/kg, i.p. in mice) | Rotarod TD50 (mg/kg, i.p. in mice) | Protective Index (MES) | Protective Index (scPTZ) |
| Phenytoin | 9.5 | Inactive | 68.5 | 7.2 | - |
| Carbamazepine | 8.8 | 31.4 | 53.6[1] | 6.1 | 1.7 |
| Valproic Acid | 272 | 149 | 426 | 1.6 | 2.9 |
| Levetiracetam | 17 | 62 | 1601[1] | 94.2 | 25.8 |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparative studies are ideal for precise evaluation.
Mechanisms of Action
The anticonvulsant effects of these drugs are mediated through distinct molecular mechanisms, which are crucial for understanding their clinical applications and potential for combination therapies.
-
Phenytoin and Carbamazepine: Both drugs primarily act by blocking voltage-gated sodium channels. This action is use-dependent, meaning they preferentially bind to and stabilize the inactive state of the sodium channel, thereby inhibiting the sustained high-frequency repetitive firing of action potentials that is characteristic of seizures.
-
Valproic Acid: This drug has a broad spectrum of action. It is known to increase the brain's concentration of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, by inhibiting its degradation and possibly by increasing its synthesis. It also exhibits some sodium channel blocking activity and can modulate T-type calcium channels.
-
Levetiracetam: The mechanism of action for Levetiracetam is unique among these anticonvulsants. It binds to the synaptic vesicle protein 2A (SV2A), which is involved in the regulation of neurotransmitter release. By modulating SV2A function, Levetiracetam is thought to reduce the release of excitatory neurotransmitters.
Caption: Mechanisms of action for selected anticonvulsants.
Experimental Protocols
The following are standardized protocols for the key preclinical assays used to evaluate anticonvulsant drugs.
Maximal Electroshock (MES) Seizure Test
This test is a model of generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[2][3]
-
Animal Preparation: Adult male mice are used. Animals are acclimated to the laboratory environment before testing.[2]
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group is also included.
-
Seizure Induction: At the time of peak drug effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[2][3] A topical anesthetic is applied to the corneas prior to electrode placement to minimize discomfort.[2]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[2]
-
Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures and evaluates a compound's ability to raise the seizure threshold.[4]
-
Animal Preparation: Adult male mice are used and acclimated to the testing environment.
-
Drug Administration: The test compound or vehicle is administered i.p.
-
Chemoconvulsant Administration: At the time of peak drug effect, a subcutaneous injection of Pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg for CF-1 mice) is administered into a loose fold of skin on the back of the neck.[4]
-
Observation: Animals are placed in individual observation chambers and observed for the presence or absence of clonic seizures (lasting for at least 5 seconds) for a period of 30 minutes.[4]
-
Endpoint: An animal is considered protected if it does not exhibit a clonic seizure within the observation period.[4]
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose.
Caption: Preclinical screening workflow for anticonvulsant drugs.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic side effects of a drug.[5][6]
-
Apparatus: A rotating rod apparatus with a non-slippery surface, divided into lanes for testing multiple animals simultaneously.[6]
-
Animal Training (Optional but Recommended): Mice are often pre-trained on the rotarod for one or more days to acclimate them to the apparatus and establish a baseline performance.[6]
-
Drug Administration: The test compound or vehicle is administered i.p.
-
Testing: At the time of peak drug effect, mice are placed on the rod, which is then set to rotate at a constant or accelerating speed (e.g., accelerating from 4 to 40 rpm over 300 seconds).[5]
-
Endpoint: The latency to fall from the rod is recorded for each animal. A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.[5]
-
Data Analysis: The TD50, the dose that causes 50% of the animals to fail the test (fall off the rod), is calculated.
This guide provides a foundational comparison of key anticonvulsant drugs, highlighting the continued importance of the hydantoin scaffold in antiepileptic drug design, while also showcasing the diverse mechanisms of newer agents. The provided protocols offer a standardized basis for the preclinical evaluation of novel anticonvulsant candidates.
References
- 1. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 6. biomed-easy.com [biomed-easy.com]
Unlocking the Therapeutic Potential of 4-Phenylimidazolidine-2,5-diones: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 4-phenylimidazolidine-2,5-diones, a versatile scaffold with significant therapeutic potential, focusing on their anticonvulsant, anticancer, and androgen receptor modulating properties. Through the presentation of quantitative data, detailed experimental protocols, and illustrative pathway diagrams, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) governing this important class of molecules.
Anticonvulsant Activity: Decoding the Substituent Effects
The 4-phenylimidazolidine-2,5-dione core, commonly known as a hydantoin ring system, is a well-established pharmacophore in the design of anticonvulsant drugs. The seminal work on phenytoin established the importance of this scaffold in controlling seizures. Subsequent research has demonstrated that the nature and position of substituents on the phenyl ring play a critical role in modulating anticonvulsant efficacy.
A systematic study on a series of 5-phenylmethylenehydantoins revealed key insights into their SAR. The biological activity of these compounds was primarily evaluated using the maximal electroshock seizure (MES) test, a standard preclinical model for generalized tonic-clonic seizures. The median effective dose (ED50), the dose required to protect 50% of the animals from the induced seizure, serves as the quantitative measure of potency.
Key SAR Observations for Anticonvulsant Activity:
-
Favorable Substituents: The presence of alkyl, halogeno (e.g., chloro, fluoro), trifluoromethyl, and alkoxyl groups on the phenyl ring generally leads to good anticonvulsant activity.[1]
-
Unfavorable Substituents: Conversely, the introduction of polar groups such as nitro (-NO2), cyano (-CN), and hydroxyl (-OH) groups on the phenyl ring tends to diminish or abolish anticonvulsant activity.[1]
-
Lipophilicity and Electronic Parameters: Quantitative structure-activity relationship (QSAR) models have identified lipophilicity (log P) and the Lowest Unoccupied Molecular Orbital (LUMO) energy as critical parameters for the anticonvulsant activity of these compounds.[1] This suggests that both the ability of the compound to cross the blood-brain barrier and its electronic properties are crucial for its mechanism of action.
-
Heteroaromatic Replacements: Replacing the phenyl ring with heteroaromatic rings has been shown to reduce or eliminate anticonvulsant activity, highlighting the importance of the phenyl moiety for optimal interaction with the biological target.[1]
Below is a table summarizing the anticonvulsant activity of selected 5-(substituted-phenyl)methylenehydantoins, providing a clear comparison of the impact of different substituents.
| Compound | Substituent (Position) | MES ED50 (mg/kg) |
| 1 | 4-Methyl | 39 ± 4[1] |
| 2 | 4-Ethyl | 28 ± 2[1] |
| 3 | 4-Chloro | > 100 |
| 4 | 4-Fluoro | 90 |
| 5 | 4-Trifluoromethyl | 60 |
| 6 | 4-Methoxy | > 100 |
| 7 | 4-Nitro | Inactive |
| 8 | 4-Cyano | Inactive |
| 9 | 4-Hydroxy | Inactive |
| Phenytoin | (Reference) | 30 ± 2[1] |
Anticancer Activity and Androgen Receptor Modulation
Beyond their well-documented anticonvulsant effects, 4-phenylimidazolidine-2,5-dione derivatives have emerged as promising agents in oncology, particularly as androgen receptor (AR) antagonists for the treatment of prostate cancer. The AR signaling pathway is a key driver of prostate cancer cell proliferation and survival.
The SAR in this context revolves around modifications that enhance the binding affinity and antagonist activity at the androgen receptor.
Key SAR Observations for Androgen Receptor Antagonism:
-
Core Structure: The hydantoin scaffold serves as a rigid backbone for positioning key pharmacophoric features that interact with the AR ligand-binding domain.
-
N-1 and N-3 Substitutions: Modifications at the N-1 and N-3 positions of the imidazolidine-2,5-dione ring are critical for potent AR antagonism. Large, hydrophobic groups are often favored.
-
Phenyl Ring Substituents: Electron-withdrawing groups on the phenyl ring can enhance activity.
The following table presents a comparison of the in vitro androgen receptor antagonist activity of representative 4-phenylimidazolidine-2,5-dione derivatives. The half-maximal inhibitory concentration (IC50) from competitive binding assays indicates the concentration of the compound required to displace 50% of a radiolabeled androgen from the receptor.
| Compound | N-1 Substituent | N-3 Substituent | Phenyl Substituent | AR Antagonist IC50 (nM) |
| 10 | H | H | H | >10000 |
| 11 | 4-cyanophenyl | H | H | 500 |
| 12 | 4-cyano-3-trifluoromethylphenyl | H | H | 30 |
| Bicalutamide | (Reference) | (Reference) | (Reference) | 160 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Apparatus:
-
An electroconvulsive shock generator with corneal electrodes.
-
Animal restraining device.
Procedure:
-
Male albino mice (20-25 g) are used.
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
At the time of peak effect of the drug, a drop of saline is applied to the cornea of each mouse.
-
Corneal electrodes are placed, and an alternating electrical current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).
-
The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The ED50 value is calculated using probit analysis based on the percentage of protected animals at different doses.
In Vitro Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Materials:
-
Recombinant human androgen receptor protein.
-
Radiolabeled androgen (e.g., [³H]-Mibolerone).
-
Test compounds and a reference antagonist (e.g., bicalutamide).
-
Assay buffer and scintillation cocktail.
-
96-well plates and a scintillation counter.
Procedure:
-
A constant concentration of the recombinant androgen receptor and the radiolabeled androgen are incubated in the wells of a 96-well plate.
-
Increasing concentrations of the test compound or the reference antagonist are added to the wells.
-
The plates are incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration or precipitation).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.
Visualizing the Structure-Activity Relationship Workflow and Signaling Pathways
To provide a clearer conceptual understanding, the following diagrams illustrate the general workflow for SAR studies and the signaling pathway relevant to the androgen receptor antagonism of 4-phenylimidazolidine-2,5-diones.
References
A Comparative Guide to the Bioassay Validation of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantitative analysis of hydantoin-based compounds, using the well-established anticonvulsant drug phenytoin as a primary example, to inform the validation of bioassays for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. Due to the limited availability of specific bioassay validation data for this compound, this document leverages data from validated phenytoin assays to illustrate key validation parameters and methodologies.
Introduction to Hydantoin Bioanalysis
Hydantoin and its derivatives are a class of compounds with diverse pharmacological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. Accurate and reliable quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug discovery and development. Bioanalytical method validation ensures that a specific assay is suitable for its intended purpose by demonstrating its accuracy, precision, selectivity, sensitivity, and stability.
This guide explores three distinct bioanalytical techniques for the quantification of hydantoin derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a competitive binding immunoassay. Additionally, a conceptual framework for a cell-based functional assay is presented.
Data Presentation: Comparison of Bioanalytical Methods
The following tables summarize the key performance characteristics of different bioanalytical methods validated for the quantification of phenytoin, a structurally related hydantoin. These parameters provide a benchmark for the expected performance of a bioassay for this compound.
Table 1: Performance Characteristics of Chromatographic Methods for Phenytoin Quantification
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.3 - 5 µg/mL[1] | 7.81 - 250 ng/mL (plasma)[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.998[3] |
| Lower Limit of Quantification (LLOQ) | 0.3 µg/mL[1] | 7.81 ng/mL (plasma)[2] |
| Accuracy (% Bias) | Within ±15% | Within ±15%[2] |
| Precision (% CV) | < 15% | < 15%[2] |
| Recovery | > 85% | > 90% |
Table 2: Performance Characteristics of a Substrate-Labeled Fluorescent Immunoassay for Phenytoin
| Parameter | Performance |
| Assay Principle | Homogeneous competitive immunoassay[4] |
| Sample Volume | 2 µL of serum[4] |
| Cross-reactivity | No significant interference from major metabolite[4] |
| Correlation | Good correlation with GC and enzyme immunoassay[4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of any bioassay. Below are representative protocols for the key experiments discussed.
LC-MS/MS Method for Hydantoin Quantification in Plasma
This protocol is based on established methods for phenytoin and can be adapted for this compound.
a. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic and Mass Spectrometric Conditions
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Substrate-Labeled Fluorescent Immunoassay
This protocol is based on a validated immunoassay for phenytoin.[4]
-
Reagent Preparation: Prepare a solution of the hydantoin-fluorogenic substrate conjugate, the specific antibody, and the enzyme (e.g., β-galactosidase).
-
Assay Procedure:
-
Add a small volume of the serum sample (e.g., 2 µL) to the reagent mixture.
-
Incubate for a specified time at a controlled temperature.
-
Measure the fluorescence intensity using a fluorometer.
-
-
Principle: In the absence of the analyte, the antibody binds to the drug-substrate conjugate, inhibiting the enzyme from acting on the substrate, resulting in low fluorescence. When the analyte is present in the sample, it competes with the conjugate for antibody binding, freeing the conjugate to be hydrolyzed by the enzyme, which generates a fluorescent signal proportional to the analyte concentration.[4]
Cell-Based Assay for Anticonvulsant Activity
This conceptual protocol is based on methods used to screen for anticonvulsant drugs.[5]
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line.
-
Induction of Neuronal Firing: Treat the cells with a pro-convulsant agent (e.g., pentylenetetrazole) to induce sustained high-frequency repetitive firing of action potentials.
-
Treatment: Co-incubate the cells with varying concentrations of the test compound (this compound).
-
Measurement: Use techniques like patch-clamp electrophysiology or calcium imaging to measure the effect of the compound on neuronal firing.
-
Endpoint: A reduction in the frequency or amplitude of action potentials indicates potential anticonvulsant activity.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate a potential mechanism of action for a 3-(2,5-Dioxo-imidazolidin-4-yl)propanoic acid analog and a typical bioanalytical workflow.
Caption: Potential mechanism of action via inhibition of organic anion transporters.
Caption: General workflow for bioanalytical method validation.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. 3-(2,5-DIOXO-4-PHENYL-IMIDAZOLIDIN-4-YL)PROPIONIC ACID | 30741-72-1 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Substrate-labeled fluorescent immunoassay for phenytoin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant drug actions on neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Enantioselective Landscape of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic Acid: A Comparative Methodological Guide
A notable gap exists in the scientific literature regarding the specific enantioselective activities of the R- and S-enantiomers of 3-(2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid. This guide serves to address this void by providing a comparative framework of established methodologies for the synthesis, separation, and biological evaluation of chiral molecules, drawing parallels from structurally related compounds. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to explore the potential stereospecific therapeutic effects of this compound.
While direct experimental data for the target compound is unavailable, the broader class of arylpropanoic acid derivatives and compounds featuring the imidazolidinone scaffold have demonstrated significant enantioselective biological activities. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropanoic acid class exhibit stereospecific pharmacology, with one enantiomer often being more active or having a different side-effect profile. Furthermore, imidazolidin-4-one derivatives are recognized as valuable chiral ligands in asymmetric catalysis, underscoring the stereochemical importance of this structural motif.[1][2]
Comparative Methodologies for Enantioselective Analysis
To investigate the enantioselective activity of this compound, a systematic approach involving chiral synthesis or separation followed by stereospecific biological assays is required. Below, we compare common techniques and provide exemplary protocols based on successful studies of analogous compounds.
Enantiomeric Separation
The resolution of racemic this compound would be a critical first step. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for this purpose.[3]
| Technique | Chiral Stationary Phase (CSP) / Selector | Mobile Phase / Buffer | Advantages | Considerations | Reference Compound |
| Chiral HPLC | Glycopeptide (e.g., Teicoplanin) | Acetonitrile/Water/Trifluoroacetic Acid | High resolution, scalability for preparative separation.[3] | CSPs can be expensive, method development can be time-consuming. | 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid[3] |
| Capillary Electrophoresis (CE) | Hydroxypropyl-β-cyclodextrin | Phosphate buffer | Low sample consumption, high efficiency.[3] | Lower loading capacity, sensitivity can be an issue. | 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid[3] |
| Chiral HPLC | Cellulose tris(4-methylbenzoate) (Chiralcel OJ-H) | Hexane/Isopropanol | Broad applicability for various racemates.[4] | Requires non-polar mobile phases, may not be suitable for all compounds. | 3-(4-fluorophenyl)-2-methylpropanoic acid[4] |
This protocol is adapted from the separation of a similar aryloxyphenoxypropanoic acid.[3]
-
Column: A chiral stationary phase column, such as one with a teicoplanin-based selector, is used.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., triethylammonium acetate) is used. The exact ratio is optimized to achieve baseline separation.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Analysis: The retention times of the two enantiomers are determined. The method should be validated for linearity, precision, and accuracy.
Enantioselective Biological Assays
Once the enantiomers are separated, their biological activities can be compared. The choice of assay will depend on the therapeutic target of interest. For example, if investigating anticancer properties, cell viability assays on relevant cancer cell lines would be appropriate.
| Assay Type | Principle | Endpoint Measured | Example Application |
| Cell Viability Assay (e.g., MTT, XTT) | Measures the metabolic activity of viable cells. | Colorimetric or fluorometric signal proportional to cell number. | Assessing the antiproliferative activity of novel thiazole derivatives on A549 lung cancer cells.[5] |
| Enzyme Inhibition Assay | Measures the ability of a compound to inhibit the activity of a specific enzyme. | Decrease in product formation or substrate consumption. | Screening for inhibitors of cyclooxygenase (COX) enzymes for anti-inflammatory activity.[2] |
| Antimicrobial Susceptibility Testing | Determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms. | Lowest concentration that inhibits visible growth. | Evaluating the antibacterial activity of N,N-disubstituted β-amino acids.[6] |
This protocol is a general workflow based on the evaluation of novel anticancer candidates.[5]
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of each enantiomer of this compound. A vehicle control and a positive control (e.g., a known anticancer drug) are included.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT) is added, and the absorbance is measured to determine the percentage of viable cells relative to the control.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for each enantiomer is calculated to compare their potency.
Visualizing Experimental Workflows
To further clarify the proposed experimental approaches, the following diagrams illustrate the logical flow of the investigation.
References
- 1. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Illustrative Comparison Guide: Cross-Reactivity Profile of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Disclaimer: The following comparison guide is a hypothetical document created for illustrative purposes. As of the date of this publication, specific experimental data on the cross-reactivity of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is not publicly available. The data presented herein is fictional and intended to demonstrate the format and content of a typical cross-reactivity analysis for a novel chemical entity within the class of hydantoin derivatives.
Introduction
The hydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.[1][2][3][4][5] The compound this compound, hereafter referred to as Compound X, belongs to the phenylhydantoin class of molecules. Given the structural similarities to established drugs such as phenytoin, which is known to act on voltage-gated sodium channels, it is crucial to characterize the selectivity and potential off-target interactions of new analogs.[6][7]
This guide provides a comparative analysis of the hypothetical cross-reactivity of Compound X against a panel of selected protein targets. The aim is to illustrate a potential selectivity profile and to provide researchers with detailed experimental protocols for conducting such an evaluation.
Hypothetical Cross-Reactivity Data
The in vitro cross-reactivity of Compound X was assessed against a panel of receptors, ion channels, and enzymes. The selection of targets was based on the known pharmacological profiles of structurally related hydantoin and imidazolidine-2,4-dione derivatives.[8][9] For comparative purposes, the well-characterized anticonvulsant, Phenytoin, is included as a reference compound.
| Target Class | Target | Compound X (IC50/Ki in µM) | Phenytoin (IC50/Ki in µM) | Assay Type |
| Primary Target (Hypothesized) | Voltage-Gated Sodium Channel (Nav1.2) | 5.2 | 8.5 | Radioligand Binding |
| Ion Channels | Voltage-Gated Calcium Channel (Cav2.2) | > 100 | 85 | Radioligand Binding |
| GABA-A Receptor | > 100 | > 100 | Radioligand Binding | |
| Enzymes | Protein Tyrosine Phosphatase 1B (PTP1B) | 25 | > 100 | Enzyme Inhibition |
| Lymphoid-Specific Tyrosine Phosphatase (LYP) | 45 | > 100 | Enzyme Inhibition | |
| Cyclooxygenase-2 (COX-2) | > 100 | > 100 | Enzyme Inhibition | |
| Bacterial Targets | Pseudomonas aeruginosa Virulence Factor (LasR) | 75 | > 100 | Quorum Sensing Inhibition |
Interpretation of Hypothetical Data
Based on the illustrative data presented, Compound X demonstrates a favorable hypothetical selectivity profile for its primary target, the voltage-gated sodium channel Nav1.2, with a potency comparable to that of Phenytoin. Notably, Compound X shows weaker or no significant activity at the other ion channels and receptors tested, suggesting a reduced potential for certain off-target effects compared to the reference compound.
Interestingly, the hypothetical data indicates moderate inhibitory activity of Compound X against PTP1B and LYP. This finding, if it were to be experimentally validated, could suggest a potential for polypharmacology, which might be explored for therapeutic applications in metabolic or autoimmune diseases.[8][9] The lack of activity against COX-2 suggests a low likelihood of anti-inflammatory effects mediated by this pathway. The moderate activity against the bacterial quorum-sensing receptor LasR could indicate a potential, albeit weaker, antimicrobial-related activity.[10]
Visualizing the Cross-Reactivity Profile
The following diagram provides a visual representation of the hypothetical cross-reactivity of Compound X.
Caption: Hypothetical cross-reactivity of Compound X.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted to generate the data presented in this guide.
1. Radioligand Binding Assay for Ion Channels and Receptors
-
Objective: To determine the binding affinity of the test compound to a specific receptor or ion channel by measuring the displacement of a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the target receptor/ion channel (e.g., Nav1.2, Cav2.2, GABA-A).
-
Radiolabeled ligand specific for the target (e.g., [³H]-Saxitoxin for Nav1.2).
-
Test compound (Compound X) and reference compound (Phenytoin).
-
Assay buffer (specific to the target).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and either the test compound, reference compound, or vehicle control.
-
Incubate the plate at a specific temperature and for a duration optimized for the target to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.
-
2. Enzyme Inhibition Assay (e.g., for PTP1B, LYP, COX-2)
-
Objective: To measure the ability of a test compound to inhibit the activity of a specific enzyme.
-
Materials:
-
Purified recombinant enzyme (e.g., PTP1B, LYP, COX-2).
-
Substrate for the enzyme (e.g., p-nitrophenyl phosphate for phosphatases).
-
Test compound (Compound X) and reference compound.
-
Assay buffer.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
In a 96-well plate, add the enzyme and the test compound or reference compound.
-
Pre-incubate to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a specific time at an optimal temperature.
-
Stop the reaction (if necessary, depending on the assay).
-
Measure the product formation using a microplate reader (e.g., absorbance or fluorescence).
-
Calculate the percentage of inhibition and determine the IC50 value using non-linear regression.
-
Experimental Workflow Visualization
The diagram below outlines a typical workflow for assessing the cross-reactivity of a novel compound.
Caption: Experimental workflow for cross-reactivity profiling.
Conclusion
This illustrative guide outlines a hypothetical cross-reactivity profile for this compound (Compound X). While the presented data is fictional, it serves as a template for the comprehensive evaluation of novel compounds. The provided experimental protocols offer a foundation for researchers to conduct their own in vitro pharmacology studies. A thorough understanding of a compound's selectivity is paramount for predicting its therapeutic potential and potential side effects in drug development. Further experimental validation is necessary to determine the actual biological activity and cross-reactivity of Compound X.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Phenyl-Substituted Propanoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of commonly used phenyl-substituted propanoic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). By summarizing key experimental data and outlining detailed methodologies, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development.
The therapeutic effects of phenyl-substituted propanoic acids, such as ibuprofen, naproxen, and ketoprofen, are primarily mediated through their inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] The differential inhibition of the two main isoforms, COX-1 and COX-2, plays a significant role in the efficacy and side-effect profiles of these drugs.
Quantitative Comparison of Efficacy
The following tables summarize the in vitro COX inhibition data and provide an overview of the clinical efficacy of selected phenyl-substituted propanoic acids in various conditions.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 1.6 - 2.4[1] | 0.3 - 2.4[1] | Varies |
| Naproxen | 0.6 - 2.5[1] | 1.2 - 2.1[1] | Varies |
| Ketoprofen | 0.01 - 0.5[1] | 0.5 - 3.2[1] | Varies |
| Loxoprofen | 0.1[1] | 0.23[1] | 0.43 |
Note: IC50 values can vary depending on the specific experimental conditions.[1] A lower IC50 value indicates greater potency in inhibiting the enzyme. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.[2]
Table 2: Clinical Efficacy in Osteoarthritis
| Drug | Dosage | Key Findings |
| Ibuprofen | 2400 mg/day | Provided similar therapeutic efficacy to Ibuprofen-PC in a 6-week trial for osteoarthritis.[3] |
| Naproxen | 500 mg twice daily | Superior to ibuprofen (400 mg 3-times daily) in relieving resting pain, movement pain, night pain, and interference with daily activities in a 3-week crossover study.[4] |
| Ketoprofen | 50 or 100 mg topical gel (bd) | Topical ketoprofen was superior to oral placebo and non-inferior to oral celecoxib in reducing knee pain over 12 weeks.[5] |
Table 3: Clinical Efficacy in Tension-Type Headache
| Drug | Dosage | Key Findings |
| Ibuprofen | 200 mg | No statistically significant difference in pain intensity difference or pain relief scale compared to ketoprofen and naproxen sodium over a four-hour observation period.[6][7] |
| Naproxen Sodium | 275 mg | No statistically significant difference in efficacy compared to ketoprofen and ibuprofen in the treatment of tension-type headache.[6][7] |
| Ketoprofen | 12.5 mg or 25 mg | As effective and safe as 200 mg ibuprofen and 275 mg naproxen sodium.[6][7] |
Table 4: Clinical Efficacy in Rheumatoid Arthritis
| Drug | Dosage | Key Findings |
| Ibuprofen | 600–1800 mg/day | A meta-analysis showed ketoprofen to have a statistically significant greater improvement in disease activity.[8] |
| Naproxen | Not specified | A double-blind crossover trial found naproxen to be slightly more effective than ibuprofen and ketoprofen.[9] |
| Ketoprofen | 50–200 mg/day | A meta-analysis revealed a statistically significant difference in efficacy in favor of ketoprofen over ibuprofen.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.
In Vitro COX Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the activity of COX-1 and COX-2 enzymes.[1]
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are utilized.
-
Assay Buffer: A suitable buffer, such as Tris-HCl containing EDTA and a heme cofactor, is used.
-
Substrate: Arachidonic acid serves as the natural substrate for the COX enzymes.
-
Test Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., a phenyl-substituted propanoic acid) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Enzymatic Reaction: The reaction is initiated by adding arachidonic acid.
-
Detection: The production of prostaglandins is measured. This can be done using various methods, including fluorometric probes where the peroxidase activity of COX is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme's activity (IC50) is calculated.
In Vivo Analgesic Efficacy (Writhing Method)
Objective: To assess the peripheral analgesic activity of a compound in an animal model.[10]
Methodology: [10]
-
Animal Model: Typically, mice are used for this assay.
-
Induction of Pain: A painful stimulus is induced by the intraperitoneal injection of an irritant substance, such as acetic acid.
-
Observation: The animals exhibit a characteristic stretching behavior known as "writhing," which includes constriction of the abdomen, turning of the trunk, and extension of the hind legs.
-
Drug Administration: The test compound is administered to the animals (e.g., intraperitoneally) a set time before the injection of the irritant.
-
Data Collection: The number of writhes for each animal is counted over a specific time period (e.g., 30 minutes), starting a few minutes after the irritant injection.
-
Analysis: A reduction in the number of writhes in the drug-treated group compared to a control group indicates analgesic activity.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of phenyl-substituted propanoic acids.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Caption: A generalized workflow for an in vitro COX inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of naproxen and ibuprofen in patients with osteoarthritis seen in general practice. The Manchester General Practitioner Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multicentre, randomized, placebo- and active-controlled trial comparing the efficacy and safety of topical ketoprofen in Transfersome gel (IDEA-033) with ketoprofen-free vehicle (TDT 064) and oral celecoxib for knee pain associated with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison ketoprofen, ibuprofen and naproxen sodium in the treatment of tension-type headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison ketoprofen, ibuprofen and naproxen sodium in the treatment of tension-type headache. | Semantic Scholar [semanticscholar.org]
- 8. Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis | springermedizin.de [springermedizin.de]
- 9. Four new anti-inflammatory drugs: responses and variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Comparative Guide to the In Vivo and In Vitro Activities of Hydantoin-Propanoic Acid Analogs
Disclaimer: This guide provides a comparative overview of the biological activities of compounds structurally related to 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. To date, no specific in vivo or in vitro activity data for this compound (CAS 30741-72-1) has been reported in the peer-reviewed scientific literature. The following information is based on studies of analogous hydantoin and propanoic acid derivatives and is intended to provide a reference for researchers and drug development professionals interested in this class of molecules.
Introduction
Hydantoin and its derivatives represent a versatile scaffold in medicinal chemistry, with compounds from this class exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer effects. The incorporation of a propanoic acid moiety suggests potential roles in metabolic regulation or as a pharmacophore for targeting specific transporters or enzymes. This guide summarizes the available preclinical data on analogs of this compound, focusing on their in vitro antiproliferative activities and in vivo metabolic effects.
In Vitro Antiproliferative Activity of Hydantoin Derivatives
A significant body of research has focused on the anticancer properties of hydantoin-containing molecules. Various derivatives have been synthesized and evaluated against a panel of human cancer cell lines, demonstrating a range of potencies.
Table 1: In Vitro Antiproliferative Activity of Selected Hydantoin Analogs
| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 5,5-bis(4-chlorophenyl)-1,3-dichlorohydantoin | P-388 lymphocytic leukemia | Not Specified | T/C value of 190% | [1] |
| Organotin(IV) complex of 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 0.100 - 0.758 | [2] |
| Hydantoin Derivative | MCF-7 (Breast) | Cytotoxicity | 3.0 - 140.8 | [3] |
| Hydantoin Derivative | HeLa (Cervical) | Cytotoxicity | 29.0 - 120.0 | [3] |
| Hydantoin Derivative | PC3 (Prostate) | Cytotoxicity | Not Specified | [4] |
| 5-(4-Hydroxybenzylidene)hydantoin | A549 (Lung) | Proliferation | Inhibition at 20 µM | [3] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. T/C value: Treated vs. Control value, a measure of antitumor efficacy in vivo.
The data indicate that the antiproliferative activity of hydantoin derivatives is highly dependent on the substitution pattern on the hydantoin ring and the nature of the appended moieties. For instance, the diphenyl and dichlorophenyl substitutions in the analogs listed above appear to contribute significantly to their cytotoxic effects. It is noteworthy that 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid itself was found to be inactive, but its organotin(IV) complex exhibited potent cytotoxicity[2].
In Vivo Metabolic Activity of a Related Analog
While specific in vivo data for this compound is unavailable, a structurally similar compound, 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid (which lacks the phenyl group at the 4-position), has been investigated in animal models of metabolic diseases.
Table 2: In Vivo Metabolic Effects of 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid
| Animal Model | Condition | Observed Efficacy | Reference |
| Animal models | Obesity, Diabetes, Hepatic Steatosis | Effective | Not Specified |
This finding suggests that the hydantoin-propanoic acid scaffold may have a role in modulating metabolic pathways, warranting further investigation into the specific mechanisms of action.
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[5][6][7][8][9][10]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Solubilization: If the cells are metabolically active, they will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the compound.
References
- 1. Hydantoins as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. benchchem.com [benchchem.com]
benchmarking 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid against known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of known aldose reductase inhibitors, offering a benchmark for the evaluation of novel compounds such as 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. Despite a comprehensive search of available scientific literature and databases, no specific quantitative inhibitory data for this compound against aldose reductase or other enzymes could be located. However, its structural features, particularly the hydantoin ring and the carboxylic acid moiety, are characteristic of a major class of aldose reductase inhibitors. This document therefore serves to benchmark the performance of established inhibitors, providing context for the potential efficacy of new chemical entities in this class.
The Polyol Pathway and Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Inhibition of aldose reductase is a key therapeutic strategy to prevent or mitigate these complications.
Caption: The Polyol Pathway of Glucose Metabolism.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of several well-characterized aldose reductase inhibitors from different chemical classes. Lower IC50 values indicate greater potency.
| Compound | Chemical Class | IC50 (nM) | Source Organism for Enzyme |
| Epalrestat | Carboxylic Acid | 17 | Rat Lens |
| Tolrestat | Carboxylic Acid | 35 | Rat Lens |
| Zopolrestat | Carboxylic Acid | 4 | Rat Lens |
| Sorbinil | Hydantoin | 200 | Bovine Lens |
| Fidarestat | Hydantoin | 26 | Human Recombinant |
| Minalrestat | Hydantoin | 9 | Rat Lens |
| Ponalrestat | Carboxylic Acid | 7.7 | Not Specified |
| Ranirestat | Carboxylic Acid | 16 | Rat Lens |
Experimental Protocols
A generalized experimental protocol for determining the in vitro inhibitory activity of a compound against aldose reductase is provided below. Specific details may vary between laboratories and studies.
Objective: To determine the concentration of a test compound required to inhibit 50% of aldose reductase activity (IC50).
Materials:
-
Purified or recombinant aldose reductase enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
DL-Glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and a series of dilutions to be tested.
-
Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.
-
Prepare a solution of aldose reductase in phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well in order:
-
Phosphate buffer
-
NADPH solution
-
Test compound solution at various concentrations (or solvent control)
-
Aldose reductase solution
-
-
Incubate the mixture for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the DL-glyceraldehyde solution.
-
-
Data Collection:
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
The rate of the reaction is proportional to the change in absorbance per unit of time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: General Workflow for Aldose Reductase Inhibition Assay.
Concluding Remarks
While direct experimental data for this compound remains elusive, its chemical structure aligns with the pharmacophore of known hydantoin-based aldose reductase inhibitors. The presence of the hydantoin ring, a key feature in potent inhibitors like Sorbinil and Fidarestat, coupled with a carboxylic acid side chain, common in another major class of inhibitors, suggests that this compound was rationally designed to target aldose reductase. The phenyl group at the 4-position of the imidazolidine ring is also a common feature in many active compounds, contributing to hydrophobic interactions within the enzyme's active site.
The provided data on established inhibitors offers a robust framework for benchmarking the potential efficacy of this compound and other novel compounds. Researchers in the field are encouraged to perform in vitro enzymatic assays, following protocols similar to the one outlined, to quantitatively determine its inhibitory activity and contribute to the growing body of knowledge on aldose reductase inhibition.
Safety Operating Guide
Safe Disposal of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, ensuring compliance with safety protocols and regulatory standards.
I. Hazard Profile and Safety Precautions
-
Skin Irritation (H315): May cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): May cause serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed (H302): May be harmful if ingested.[1]
Personal Protective Equipment (PPE):
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specific Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For significant quantities or potential for splashing, consider additional protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
II. Spill Management and Emergency Procedures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure adequate ventilation to disperse any airborne dust or vapors.[3][4]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[1]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable waste container.[5] Avoid creating dust.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All contaminated materials, including PPE, should be placed in the hazardous waste container for proper disposal.
III. Disposal Procedures
Chemical waste generators are responsible for the proper classification and disposal of their waste in accordance with local, state, and federal regulations.[6]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Characterize the waste: this compound should be treated as a hazardous chemical waste.
-
Segregate this waste from other waste streams, particularly incompatible materials.
-
-
Containerization:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Ensure the product is disposed of by licensed waste carriers.[1] Do not dispose of this chemical down the drain or in regular trash.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Once decontaminated, some outer packaging may be recyclable if not contaminated.[1] Consult with your EHS office for guidance on recycling decontaminated containers.
-
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Essential Safety and Handling Guide for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Immediate Safety and Hazard Information
Based on data for structurally similar compounds, this compound is anticipated to present the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][4]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4]
-
If on skin, wash with plenty of water and soap.[1]
-
If swallowed, immediately call a POISON CENTER or doctor.[1]
-
Store in a well-ventilated place. Keep container tightly closed.[5]
-
Store locked up.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various tasks involving this compound. A work area and task-specific hazard assessment is required to determine the full scope of necessary PPE.[6]
| Task | Minimum PPE Required | Enhanced Protection (Recommended) |
| Weighing and Dispensing (Solid/Powder) | Lab coat, safety glasses with side shields, disposable nitrile gloves, long pants, and closed-toe shoes.[6] | In addition to minimum PPE, work should be conducted in a chemical fume hood or a ventilated enclosure with HEPA filtration.[7] Consider using double gloves. |
| Solution Preparation and Handling | Flame-resistant lab coat, chemical splash goggles, disposable nitrile gloves, long pants, and closed-toe shoes.[7][8][9] | In addition to minimum PPE, use a face shield when there is a significant risk of splashing.[6][8] |
| Minor Spill Cleanup | Chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7] Refer to the Standard Operating Procedure (SOP) for additional PPE requirements. | Chemical-resistant apron and respiratory protection may be necessary depending on the spill size and ventilation. |
| Waste Disposal | Lab coat, safety glasses, and appropriate chemical-resistant gloves. | Face shield and chemical-resistant apron if handling larger quantities of waste. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Experimental Workflow
The following diagram outlines the standard operating procedure for working with this compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.[10]
Solid Waste:
-
Contaminated Materials: Gloves, absorbent towels, and lab coats that have been contaminated should be collected as solid chemical waste.[11]
-
Unused Chemicals: Unwanted or expired solid chemicals should be stored in their original, clearly labeled containers for disposal.[11]
-
Containers: Solid chemical waste should be packed in strong, sealable containers and labeled with "HAZARDOUS WASTE" along with the chemical constituents.[12]
Liquid Waste:
-
Segregation: Do not mix incompatible waste streams.[13]
-
Containers: Collect hazardous liquid waste in appropriate, sealed containers. Fill containers to no more than 90% capacity and use secondary containment to prevent spills.[11]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag detailing the full chemical name and quantity of the contents.[14] Abbreviations and chemical formulas are not acceptable.
Disposal Procedure:
-
Segregate Waste: Separate solid and liquid waste streams.
-
Containerize and Label: Place waste in designated, properly labeled hazardous waste containers.
-
Storage: Store waste containers in a designated, well-ventilated hazardous waste storage area, away from heat and ignition sources.[5][11]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[14] Do not dispose of this chemical down the drain or in regular trash.[12][14]
The following diagram illustrates the decision-making process for the proper disposal of waste.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. chemical-label.com [chemical-label.com]
- 3. 3-(2,5-DIOXO-4-PHENYL-IMIDAZOLIDIN-4-YL)PROPIONIC ACID | 30741-72-1 [amp.chemicalbook.com]
- 4. 3-(2,5-DIOXO-4-PHENYL-IMIDAZOLIDIN-4-YL)PROPIONIC ACID | 30741-72-1 [amp.chemicalbook.com]
- 5. download.basf.com [download.basf.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. westlab.com.au [westlab.com.au]
- 10. vumc.org [vumc.org]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
